molecular formula C11H14BrN B1281555 1-(4-Bromobenzyl)pyrrolidine CAS No. 4897-55-6

1-(4-Bromobenzyl)pyrrolidine

Cat. No.: B1281555
CAS No.: 4897-55-6
M. Wt: 240.14 g/mol
InChI Key: UKJIGXJYXLVARZ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJIGXJYXLVARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508545
Record name 1-[(4-Bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4897-55-6
Record name 1-[(4-Bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromobenzyl)pyrrolidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromobenzyl)pyrrolidine is a halogenated organic compound featuring a pyrrolidine ring N-substituted with a 4-bromobenzyl group.[1][2] This structure confers a unique combination of properties, making it a valuable building block and intermediate in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1][2] The presence of a reactive bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, while the basic nitrogen of the pyrrolidine ring can act as a nucleophile.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, structural information, a general synthetic pathway, and safety considerations.

Chemical Structure and Identification

This compound is characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) where the nitrogen atom is bonded to the methylene carbon of a 4-bromobenzyl group.[1]

structure cluster_pyrrolidine cluster_benzyl N N C1 CH2 N->C1 C_benzyl CH2 N->C_benzyl C2 CH2 C1->C2 C4 CH2 C3 CH2 C2->C3 C3->C4 C4->N C_ring1 C C_benzyl->C_ring1 C_ring2 CH C_ring1->C_ring2 C_ring3 CH C_ring2->C_ring3 C_ring4 C C_ring3->C_ring4 C_ring5 CH C_ring4->C_ring5 Br Br C_ring4->Br C_ring6 CH C_ring5->C_ring6 C_ring6->C_ring1

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name 1-[(4-Bromophenyl)methyl]pyrrolidine[3]
CAS Number 4897-55-6[1][3][4][5]
Molecular Formula C11H14BrN[1][3][4][5]
Molecular Weight 240.14 g/mol [1][3][4][5]
Canonical SMILES C1CCN(C1)Cc1ccc(cc1)Br[1]
InChI InChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2[1]
InChIKey Not readily available in searches.
Synonyms Pyrrolidine, 1-[(4-bromophenyl)methyl]-; AKOS ISYA01176; CHEMBRDG-BB 9070440[1][3][5]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The compound is typically a colorless to pale yellow liquid or solid, a state dependent on ambient conditions.[1] Its hydrophobic bromobenzyl group limits water solubility, but it is soluble in common organic solvents like ethanol and dichloromethane.[1]

Table 2: Physicochemical Data

PropertyValueReference
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 88-92 °C[5]
Density 1.378 ± 0.06 g/cm³ (Predicted)[5]
pKa 9.51 ± 0.20 (Predicted)[5]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water.[1]

Synthesis and Reactivity

This compound is primarily used as an intermediate in organic synthesis.[1][2] Its synthesis and subsequent reactions leverage the distinct reactivity of its structural components.

General Synthesis Protocol

A common method for the synthesis of this compound is the nucleophilic substitution reaction between 4-bromobenzyl halide (typically bromide or chloride) and pyrrolidine. The pyrrolidine nitrogen acts as a nucleophile, displacing the halide from the benzylic carbon.

Experimental Workflow: Nucleophilic Substitution

  • Reactant Preparation: Dissolve pyrrolidine in a suitable aprotic solvent (e.g., acetonitrile, THF). An excess of pyrrolidine or the addition of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is often used to neutralize the hydrohalic acid byproduct.

  • Reaction: Add 4-bromobenzyl bromide (or chloride) to the solution, typically dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction (e.g., with water). Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.

synthesis_workflow start Start: Reactants reactants Dissolve Pyrrolidine & Base in Aprotic Solvent start->reactants addition Add 4-Bromobenzyl Halide (Dropwise, Temp. Control) reactants->addition reaction Stir at RT until completion (Monitor via TLC/GC-MS) addition->reaction workup Quench with Water & Perform Liquid-Liquid Extraction reaction->workup purification Dry, Concentrate & Purify (Chromatography/Distillation) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is twofold:

  • Pyrrolidine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, allowing it to participate in reactions such as salt formation with acids.[1]

  • Bromobenzyl Moiety: The bromine atom is a key functional group for further transformations. It readily participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] This makes the molecule a versatile scaffold for building more complex molecular architectures, a critical aspect of drug discovery.[2]

Spectroscopic Characterization

While specific spectral data is not provided in the search results, standard analytical techniques would be used to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, and the aliphatic protons of the pyrrolidine ring.

    • ¹³C NMR would display distinct peaks for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-Br bonds.

Safety and Handling

Detailed safety information is not fully available, but general precautions for handling halogenated organic compounds and amines should be followed.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7] Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a tightly closed container in a cool, dry place.[6]

  • Toxicity: The compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[6] Specific toxicological properties have not been extensively reported.

Applications in Research and Development

The dual functionality of this compound makes it a significant building block in medicinal chemistry and materials science.[1][2] The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs, where it can enhance solubility and interact with biological targets.[8] The bromobenzyl group serves as a versatile handle for introducing further complexity and diversity into molecular designs through established cross-coupling chemistries.[2]

References

An In-Depth Technical Guide to 1-(4-Bromobenzyl)pyrrolidine (CAS: 4897-55-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromobenzyl)pyrrolidine is a substituted heterocyclic amine that holds potential as a versatile building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via reductive amination, and a discussion of its potential, though not yet fully elucidated, biological relevance. The information presented herein is intended to support researchers and drug development professionals in the evaluation and utilization of this compound in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These data are essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 4897-55-6
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 284.3 °C at 760 mmHg
Density 1.378 g/cm³
Refractive Index 1.59
Solubility Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water[2]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reductive amination of 4-bromobenzaldehyde with pyrrolidine. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

  • 4-Bromobenzaldehyde

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 equivalent) in dichloromethane (DCM), add pyrrolidine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture in portions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G cluster_reactants Reactants cluster_reagents_solvent Reagents & Solvent cluster_process Process cluster_product Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction Reaction 4-Bromobenzaldehyde->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Reaction DCM DCM DCM->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively documented in the public domain, the N-benzylpyrrolidine scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of N-benzylpyrrolidine have been investigated for a range of therapeutic applications.

It is important to note that the following information pertains to derivatives and not to this compound itself, and any investigation into its biological activity should be conducted through dedicated screening.

Potential as an Anticancer Agent

The pyrrolidine moiety is a common feature in compounds with demonstrated anticancer activity.[3] For instance, derivatives of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine have been synthesized and evaluated as anti-tubulin agents, showing selective cytotoxic potential against various cancer cell lines.[1]

Potential in Neurological Disorders

N-benzylpyrrolidine derivatives have been designed and evaluated for the treatment of Alzheimer's disease, targeting enzymes such as cholinesterases and BACE-1.[4]

The logical workflow for the initial biological screening of a novel compound like this compound is depicted below. This process typically begins with in vitro assays to assess its general cytotoxicity and then proceeds to more specific functional assays if promising activity is observed.

G compound This compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) compound->cytotoxicity hit_identification Hit Identification & IC50 Determination cytotoxicity->hit_identification mechanistic_studies Mechanism of Action Studies hit_identification->mechanistic_studies in_vivo In Vivo Model Testing mechanistic_studies->in_vivo

Caption: Biological screening workflow.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and is a common initial step to evaluate the cytotoxic potential of a compound.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a suitable candidate for further investigation in drug discovery and as a building block in organic synthesis. While direct evidence of its biological activity is currently limited, the prevalence of the N-benzylpyrrolidine scaffold in pharmacologically active molecules suggests that it warrants further screening to explore its potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers to initiate such investigations.

References

An In-depth Technical Guide to 1-(4-Bromobenzyl)pyrrolidine: Physicochemical Characteristics, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromobenzyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidine ring, a common scaffold in many biologically active compounds, combined with the 4-bromobenzyl moiety, suggests its potential as an intermediate for synthesizing novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and an analysis of its spectral characteristics. Furthermore, based on the structure-activity relationships of analogous compounds, a plausible biological mechanism of action as a tubulin polymerization inhibitor is proposed, along with a detailed protocol for its evaluation.

Physicochemical Characteristics

This compound is an organic compound that can appear as a colorless to pale yellow liquid or solid.[1] It is generally soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.

PropertyValueReference / Note
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.14 g/mol [1]
CAS Number 4897-55-6[1]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 88-92 °C (at unspecified pressure)Vendor Data
306.6 ± 17.0 °C (Predicted)Computational Prediction
Density 1.378 ± 0.06 g/cm³ (Predicted)Computational Prediction
Solubility Soluble in ethanol, dichloromethane[1]
Limited solubility in water[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-alkylation of pyrrolidine with 4-bromobenzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the pyrrolidine ring attacks the benzylic carbon of 4-bromobenzyl bromide.

G Pyrrolidine Pyrrolidine ReactionMixture Reaction Mixture Pyrrolidine->ReactionMixture BromobenzylBromide 4-Bromobenzyl Bromide BromobenzylBromide->ReactionMixture Base Base (e.g., K₂CO₃) Base->ReactionMixture Solvent Solvent (e.g., Acetonitrile) Solvent->ReactionMixture Heating Heating/Stirring ReactionMixture->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.
Experimental Protocol: N-alkylation of Pyrrolidine

Materials:

  • Pyrrolidine

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add pyrrolidine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile to create a stirrable suspension.

  • Add a solution of 4-bromobenzyl bromide (1.1 equivalents) in anhydrous acetonitrile dropwise to the stirring suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Spectral Characteristics

The structure of this compound can be confirmed by various spectroscopic methods. Predicted spectral data are presented below.

Predicted ¹H NMR Spectrum
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45d2HAromatic protons (ortho to Br)
~7.20d2HAromatic protons (meta to Br)
~3.60s2HBenzylic protons (-CH₂-)
~2.50m4HPyrrolidine protons (-NCH₂-)
~1.80m4HPyrrolidine protons (-CH₂CH₂-)
Predicted ¹³C NMR Spectrum
Chemical Shift (δ, ppm)Assignment
~138Quaternary aromatic carbon (C-Br)
~131Aromatic carbons (ortho to Br)
~130Aromatic carbons (meta to Br)
~121Quaternary aromatic carbon (C-CH₂)
~60Benzylic carbon (-CH₂-)
~54Pyrrolidine carbons (-NCH₂-)
~23Pyrrolidine carbons (-CH₂CH₂-)
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 240 and 242 in an approximately 1:1 ratio, characteristic of the presence of a single bromine atom. A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group. Another significant fragment would arise from the loss of the bromobenzyl group, leaving the pyrrolidine ring.

Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Assignment
3000-2850C-H stretching (aliphatic)
~1600, ~1490C=C stretching (aromatic ring)
~1070C-N stretching (aliphatic amine)
~1010C-Br stretching
850-800C-H out-of-plane bending (para-substituted benzene)

Plausible Biological Activity: Tubulin Polymerization Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Depolymerization->Tubulin Anaphase Anaphase MitoticSpindle->Anaphase Apoptosis Apoptosis MitoticSpindle->Apoptosis Disruption leads to CellDivision Cell Division Anaphase->CellDivision Inhibitor This compound (Hypothesized) Inhibitor->Polymerization Inhibition

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of a test compound on the polymerization of tubulin into microtubules in vitro.

Materials:

  • Lyophilized tubulin (>97% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI, which fluoresces upon binding to microtubules)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole (positive control for polymerization inhibition)

  • This compound (test compound)

  • DMSO (vehicle)

  • 96-well, black, clear-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a concentration of 10 mg/mL.

    • Prepare a 2x tubulin polymerization buffer containing 2x General Tubulin Buffer, 2 mM GTP, 60% glycerol, and the fluorescent reporter dye at 2x the final desired concentration.

    • Prepare serial dilutions of the test compound and control compounds (paclitaxel, nocodazole) in 1x General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Assay Setup:

    • Pre-warm the 96-well plate to 37 °C.

    • Add 50 µL of the appropriate compound dilution (or vehicle control) to each well.

    • To initiate the reaction, add 50 µL of the 2x tubulin polymerization buffer to each well, bringing the final volume to 100 µL.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence plate reader pre-heated to 37 °C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound and controls.

    • Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Fmax) from the resulting curves.

    • Calculate the IC₅₀ value for the inhibition of tubulin polymerization by fitting the dose-response curve of Vmax or Fmax versus the logarithm of the compound concentration.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting building block for medicinal chemistry. While its specific biological activities have yet to be extensively explored, its structural similarity to known anticancer agents suggests that it may act as a tubulin polymerization inhibitor. The experimental protocols provided in this guide offer a framework for its synthesis and for the evaluation of its potential as an anticancer agent. Further investigation into the biological effects of this and related compounds is warranted to explore their therapeutic potential.

References

Spectroscopic Characterization of 1-(4-Bromobenzyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the expected spectroscopic data for 1-(4-Bromobenzyl)pyrrolidine, catering to researchers, scientists, and professionals in drug development. The document summarizes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a representative Infrared (IR) spectrum. Detailed, standardized experimental protocols for acquiring such data are also provided.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45d2HAr-H (ortho to Br)
~7.20d2HAr-H (meta to Br)
~3.60s2H-CH₂-Ar
~2.50t4H-N-CH₂- (pyrrolidine)
~1.80m4H-CH₂- (pyrrolidine)

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~138.0Ar-C (quaternary)
~131.5Ar-CH (ortho to Br)
~130.5Ar-CH (meta to Br)
~121.0Ar-C-Br
~60.0-CH₂-Ar
~54.0-N-CH₂- (pyrrolidine)
~23.5-CH₂- (pyrrolidine)

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Proposed Fragment
241/23930[M]⁺ (Molecular Ion)
17010[M - C₄H₈N]⁺
91100[C₇H₇]⁺ (Tropylium ion)
7080[C₄H₈N]⁺
Table 4: Representative Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3050-2800Medium-StrongC-H stretch (aromatic and aliphatic)
1600, 1490MediumC=C stretch (aromatic)
1180StrongC-N stretch (aliphatic amine)
1070StrongC-Br stretch (aromatic)
810Strongp-substituted benzene C-H bend (out-of-plane)

This is a representative spectrum based on similar N-benzyl and p-substituted aromatic compounds.

Experimental Protocols

Standardized procedures for obtaining the spectroscopic data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2] The sample should be fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the instrument's probe, and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.[1]

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a sample of this concentration, 8 to 16 scans are typically sufficient.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used as an internal reference for the ¹H spectrum, and the solvent peak itself (e.g., CDCl₃ at 77.16 ppm) is used for the ¹³C spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[3]

  • Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, the sample can be introduced into the mass spectrometer via a direct insertion probe or through the gas chromatograph (GC) in a GC-MS setup.

  • Ionization (Electron Ionization - EI): In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[4][5] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation.[4][5]

  • Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of the ions versus their m/z ratio.

  • Data Interpretation: The peak with the highest m/z value that is isotopically consistent with the molecular formula represents the molecular ion. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a new chemical entity.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Reactants Reaction Chemical Reaction Reactants->Reaction Workup Work-up & Purification Reaction->Workup Product Isolated Product Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

A generalized workflow for chemical synthesis and spectroscopic analysis.

References

Solubility Profile of 1-(4-Bromobenzyl)pyrrolidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-Bromobenzyl)pyrrolidine, a versatile heterocyclic compound often utilized in synthetic organic chemistry and drug discovery. Due to its structural motifs—a pyrrolidine ring and a bromobenzyl group—understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification, and formulation development.

Physicochemical Properties

PropertyValueSource
CAS Number 4897-55-6[1]
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.14 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 88-92 °C
Predicted pKa 9.51 ± 0.20

Qualitative Solubility Data

Based on available chemical supplier information, this compound exhibits the following general solubility characteristics. The presence of the largely nonpolar bromobenzyl group and the polar tertiary amine within the pyrrolidine ring dictates its solubility profile, favoring solubility in organic solvents over aqueous media.

Solvent ClassSolventSolubilityReference
AlcoholsEthanolSoluble[1]
Halogenated HydrocarbonsDichloromethaneSoluble[1]
AqueousWaterLimited Solubility[1]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following isothermal shake-flask method is a standard and reliable approach. This protocol can be adapted to various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid or liquid)

  • High-purity organic solvent of choice (e.g., ethanol, dichloromethane, ethyl acetate, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The goal is to have undissolved solid or a separate liquid phase present at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid or excess liquid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

  • Dilution and Analysis: Record the weight of the filtered solution. Dilute the sample to a known concentration with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Volume of aliquot) × 100

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start prepare Prepare Supersaturated Solution start->prepare Add excess solute to solvent equilibrate Equilibrate at Constant Temperature prepare->equilibrate Shake for 24-72h settle Allow Undissolved Material to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Concentration (e.g., HPLC/GC) sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: General workflow for the experimental determination of solubility.

In the absence of readily available quantitative data, the provided qualitative information and experimental protocol offer a solid foundation for researchers working with this compound. The inherent molecular structure suggests good solubility in a range of common polar aprotic and protic organic solvents, a characteristic that is advantageous for its use in various synthetic applications. For critical applications, it is highly recommended that researchers determine the solubility quantitatively in their specific solvent systems of interest using the methodology outlined above.

References

Potential Research Applications of 1-(4-Bromobenzyl)pyrrolidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold for Neurological and Pain Disorders

Abstract

1-(4-Bromobenzyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring N-substituted with a 4-bromobenzyl group. While specific research on this exact molecule is not extensively published, its structural components strongly suggest significant potential as a modulator of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and pathological states. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds targeting the central nervous system.[1][2][3][4] The addition of a halogenated benzyl group is a common feature in many known sigma-1 receptor ligands, making this compound a molecule of high interest for neuropharmacological research.[5][6] This technical guide will provide a comprehensive overview of the potential research applications of this compound, focusing on its likely role as a sigma-1 receptor agonist and its therapeutic potential in Alzheimer's disease, Parkinson's disease, and neuropathic pain. Detailed experimental protocols and representative data are provided to guide future research endeavors.

Chemical Properties and Synthesis

This compound is characterized by the molecular formula C₁₁H₁₄BrN and has a molecular weight of 240.14 g/mol .[7] Its chemical structure consists of a saturated five-membered nitrogen-containing pyrrolidine ring attached to a benzyl group, which is substituted with a bromine atom at the para position of the phenyl ring. The nitrogen atom of the pyrrolidine ring imparts basicity to the molecule, while the bromobenzyl group provides a key structural motif for potential interaction with biological targets.

Synthesis: The synthesis of this compound can be achieved through standard organic chemistry reactions. A common method involves the nucleophilic substitution reaction between pyrrolidine and 4-bromobenzyl bromide or 4-bromobenzyl chloride.

Primary Biological Target: The Sigma-1 Receptor

The structural characteristics of this compound strongly suggest that it is a ligand for the sigma-1 receptor. The sigma-1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that acts as a molecular chaperone.[8][9] It is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses.[8][9] Agonism at the sigma-1 receptor has been shown to have neuroprotective, anti-amnesic, and anti-allodynic effects in various preclinical models, making it an attractive target for the treatment of a range of neurological and psychiatric disorders.

Rationale for Sigma-1 Receptor Targeting

The rationale for investigating this compound as a sigma-1 receptor ligand is based on established structure-activity relationships (SAR) for this target. Many potent sigma-1 ligands possess a nitrogenous core, such as a piperidine or pyrrolidine ring, and an aromatic moiety. The presence of a halogen on the aromatic ring, particularly at the para position, is often associated with high binding affinity.[5] A notable example of a clinically investigated sigma-1 receptor agonist with a related structure is Anavex 2-73 (blarcamesine), which features a tetrahydrofuran ring (structurally similar to pyrrolidine) and has shown promise in clinical trials for Alzheimer's disease.[10][11][12][13]

Potential Research Applications

Based on the known functions of the sigma-1 receptor, this compound has significant potential for investigation in several key therapeutic areas.

Alzheimer's Disease

Sigma-1 receptor agonists have demonstrated neuroprotective effects in preclinical models of Alzheimer's disease by mitigating amyloid-beta (Aβ) toxicity, reducing oxidative stress, and promoting neuronal survival.[8]

Hypothesized Mechanism of Action in Alzheimer's Disease:

G This compound This compound Sigma-1 Receptor Agonism Sigma-1 Receptor Agonism This compound->Sigma-1 Receptor Agonism ER Stress Reduction ER Stress Reduction Sigma-1 Receptor Agonism->ER Stress Reduction Mitochondrial Function Improvement Mitochondrial Function Improvement Sigma-1 Receptor Agonism->Mitochondrial Function Improvement Aβ Toxicity Mitigation Aβ Toxicity Mitigation Sigma-1 Receptor Agonism->Aβ Toxicity Mitigation Neuroprotection Neuroprotection ER Stress Reduction->Neuroprotection Reduced Oxidative Stress Reduced Oxidative Stress Mitochondrial Function Improvement->Reduced Oxidative Stress Reduced Oxidative Stress->Neuroprotection Anti-amnesic Effects Anti-amnesic Effects Neuroprotection->Anti-amnesic Effects Aβ Toxicity Mitigation->Neuroprotection

Hypothesized neuroprotective pathway in Alzheimer's disease.

Experimental Workflow for In Vitro Neuroprotection Assay:

G cluster_0 Cell Culture and Treatment cluster_1 Assessment Plate Neuronal Cells Plate Neuronal Cells Pre-treat with this compound Pre-treat with this compound Plate Neuronal Cells->Pre-treat with this compound Induce Aβ Toxicity Induce Aβ Toxicity Pre-treat with this compound->Induce Aβ Toxicity Incubate Incubate Induce Aβ Toxicity->Incubate Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Incubate->Cell Viability Assay (e.g., MTT) Data Analysis Data Analysis Cell Viability Assay (e.g., MTT)->Data Analysis

Workflow for assessing neuroprotective effects in vitro.

Representative Quantitative Data for Sigma-1 Agonists in Alzheimer's Models:

Compound ClassIn Vitro ModelEndpointResult
Tetrahydrofuran derivative (e.g., Anavex 2-73)Aβ₂₅₋₃₅-treated neuronsCell ViabilityIC₅₀ = 0.86 µM[10]
Benzylpiperazine derivativeAβ₁₋₄₂-treated SH-SY5Y cellsReduction in ROSEC₅₀ in low nM range
Spiro[benzofuran] derivativeScopolamine-induced amnesia (mice)Morris Water MazeReversal of memory deficits
Parkinson's Disease

The neuroprotective properties of sigma-1 receptor agonists also make them promising candidates for Parkinson's disease research. They may help protect dopaminergic neurons from degeneration, a hallmark of the disease.

Hypothesized Mechanism of Action in Parkinson's Disease:

G This compound This compound Sigma-1 Receptor Agonism Sigma-1 Receptor Agonism This compound->Sigma-1 Receptor Agonism Modulation of Dopaminergic System Modulation of Dopaminergic System Sigma-1 Receptor Agonism->Modulation of Dopaminergic System Anti-inflammatory Effects Anti-inflammatory Effects Sigma-1 Receptor Agonism->Anti-inflammatory Effects Protection of Dopaminergic Neurons Protection of Dopaminergic Neurons Modulation of Dopaminergic System->Protection of Dopaminergic Neurons Reduction of Motor Deficits Reduction of Motor Deficits Protection of Dopaminergic Neurons->Reduction of Motor Deficits Anti-inflammatory Effects->Protection of Dopaminergic Neurons G cluster_0 Animal Model and Treatment cluster_1 Behavioral and Histological Assessment Induce Parkinsonism (e.g., MPTP) Induce Parkinsonism (e.g., MPTP) Administer this compound Administer this compound Induce Parkinsonism (e.g., MPTP)->Administer this compound Behavioral Testing (e.g., Rotarod) Behavioral Testing (e.g., Rotarod) Administer this compound->Behavioral Testing (e.g., Rotarod) Post-mortem Brain Analysis Post-mortem Brain Analysis Behavioral Testing (e.g., Rotarod)->Post-mortem Brain Analysis Tyrosine Hydroxylase Staining Tyrosine Hydroxylase Staining Post-mortem Brain Analysis->Tyrosine Hydroxylase Staining G This compound This compound Sigma-1 Receptor Modulation Sigma-1 Receptor Modulation This compound->Sigma-1 Receptor Modulation Modulation of Ion Channels Modulation of Ion Channels Sigma-1 Receptor Modulation->Modulation of Ion Channels Regulation of NMDAR Function Regulation of NMDAR Function Sigma-1 Receptor Modulation->Regulation of NMDAR Function Reduction of Neuronal Hyperexcitability Reduction of Neuronal Hyperexcitability Modulation of Ion Channels->Reduction of Neuronal Hyperexcitability Regulation of NMDAR Function->Reduction of Neuronal Hyperexcitability Analgesic Effect Analgesic Effect Reduction of Neuronal Hyperexcitability->Analgesic Effect G cluster_0 Animal Model and Treatment cluster_1 Nociceptive Testing Induce Neuropathy (e.g., CCI) Induce Neuropathy (e.g., CCI) Administer this compound Administer this compound Induce Neuropathy (e.g., CCI)->Administer this compound Mechanical Allodynia (von Frey) Mechanical Allodynia (von Frey) Administer this compound->Mechanical Allodynia (von Frey) Thermal Hyperalgesia (Hargreaves) Thermal Hyperalgesia (Hargreaves) Mechanical Allodynia (von Frey)->Thermal Hyperalgesia (Hargreaves) Data Analysis Data Analysis Thermal Hyperalgesia (Hargreaves)->Data Analysis

References

In-Depth Technical Guide: Safety and Handling of 1-(4-Bromobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided herein is based on the safety data available for a structurally similar compound, (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride, and should be used as a precautionary guide. It is imperative to conduct a thorough risk assessment before handling 1-(4-Bromobenzyl)pyrrolidine and to consult a specific Safety Data Sheet (SDS) for the exact compound if available.

Introduction

This compound is a chemical compound containing a pyrrolidine ring substituted with a 4-bromobenzyl group. Its chemical structure suggests potential applications in medicinal chemistry and materials science. Due to its chemical nature as a pyrrolidine derivative and an organobromine compound, specific safety and handling precautions are necessary to minimize risks to personnel and the environment. This document provides a comprehensive overview of the known hazards and recommended safety protocols.

Hazard Identification and Classification

Based on the data for the closely related compound, (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride, this compound is anticipated to be harmful and an irritant. The following table summarizes the GHS hazard classification.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data extrapolated from the Safety Data Sheet for (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride.[1]

GHS Pictogram:

  • alt text

Signal Word: Warning [1]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
CAS Number4897-55-6ChemicalBook[2]
Molecular FormulaC₁₁H₁₄BrNChemicalBook[2]
Molecular Weight240.14 g/mol ChemicalBook[2]

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound. The following workflow outlines the recommended procedures for safe handling.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Chemical-Resistant Gloves RiskAssessment->PPE FumeHood Ensure Certified Fume Hood is Operational PPE->FumeHood Dispense Dispense Chemical in Fume Hood FumeHood->Dispense AvoidInhalation Avoid Inhaling Dust/Vapors Dispense->AvoidInhalation AvoidContact Avoid Skin and Eye Contact Dispense->AvoidContact NoFood Do Not Eat, Drink, or Smoke Dispense->NoFood Decontaminate Decontaminate Work Area DisposeWaste Dispose of Waste in Accordance with Regulations Decontaminate->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Store Store in a Tightly Closed Container WashHands->Store Location Store in a Cool, Dry, Well-Ventilated Area Store->Location

Figure 1: Safe Handling Workflow for this compound.
Experimental Protocol for Safe Handling

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of substance to be used and the potential for exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[1]

  • Ventilation: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Dispensing: When weighing or transferring the substance, use techniques that minimize dust or aerosol generation.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms persist, seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

Protocols are based on the Safety Data Sheet for (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride.[1]

Accidental Release Measures
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

Hazard Relationship Diagram

The following diagram illustrates the logical relationship between the hazards associated with this compound.

HazardRelationship cluster_hazards Potential Hazards substance This compound Harmful Harmful if Swallowed (H302) substance->Harmful Ingestion SkinIrritant Causes Skin Irritation (H315) substance->SkinIrritant Skin Contact EyeIrritant Causes Serious Eye Irritation (H319) substance->EyeIrritant Eye Contact RespiratoryIrritant May Cause Respiratory Irritation (H335) substance->RespiratoryIrritant Inhalation

Figure 2: Logical Relationship of Hazards.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste. Dispose of the substance and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

References

1-(4-Bromobenzyl)pyrrolidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the fundamental physicochemical properties of 1-(4-Bromobenzyl)pyrrolidine, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and analysis.

PropertyValueReference
Molecular Formula C₁₁H₁₄BrN[1][2][3]
Molecular Weight 240.14 g/mol [2][3]
CAS Number 4897-55-6[1][2][4]

Structural and Chemical Information

This compound is an organic compound featuring a pyrrolidine ring, which is a five-membered saturated heterocycle containing nitrogen.[1] The pyrrolidine ring is substituted at the nitrogen atom with a 4-bromobenzyl group.[1] The presence of the bromine atom on the benzyl group and the basic nitrogen in the pyrrolidine ring makes this compound a versatile intermediate in organic synthesis.[1] It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.[1]

Due to its chemical properties, this compound is useful in the development of pharmaceuticals and agrochemicals.[1]

Logical Relationship Diagram

The following diagram illustrates the structural components of this compound.

cluster_main This compound cluster_benzyl Components of 4-Bromobenzyl Group A Pyrrolidine Ring B 4-Bromobenzyl Group A->B is bonded to B1 Benzyl Group B->B1 contains B2 Bromine Atom B->B2 contains

Caption: Structural relationship of this compound.

References

An In-depth Technical Guide to 1-(4-Bromobenzyl)pyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(4-Bromobenzyl)pyrrolidine, a versatile building block in medicinal chemistry and organic synthesis. The document details its chemical properties, commercial availability, synthetic protocols, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Chemical Information

This compound is an organic compound featuring a pyrrolidine ring N-substituted with a 4-bromobenzyl group.[1] This structure combines a saturated nitrogen heterocycle with a functionalized aromatic ring, making it a valuable intermediate for the synthesis of more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the pyrrolidine moiety is a common scaffold in many biologically active compounds.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4897-55-6[1][4]
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.14 g/mol [1]
Boiling Point 88-92 °C[1]
Density 1.378±0.06 g/cm³ (Predicted)[1]
pKa 9.51±0.20 (Predicted)[1]

Commercial Availability

This compound is available from a variety of commercial suppliers, catering to different research and development needs. The following table summarizes a selection of suppliers and the typical purities and quantities offered. Pricing is generally available upon request from the specific supplier.

Table 2: Commercial Suppliers of this compound and Related Compounds

SupplierCompound NameCAS NumberPurityQuantity
Sigma-Aldrich This compound4897-55-6-Building Block
Fluorochem (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride1286208-58-9-1 g
Vibrant Pharma Inc. 1-(4-Bromo-2-methylphenyl)pyrrolidine1352209-63-297%-
BLDpharm 1-(4-bromo-2-fluorobenzyl)pyrrolidine283173-83-1--
ChemicalBook This compound4897-55-6--

Synthetic Methodologies

The synthesis of this compound and its derivatives is crucial for their application in research. Below are detailed experimental protocols for its synthesis and a key synthetic application.

Synthesis of this compound via Reductive Amination

A common method for the synthesis of N-benzyl pyrrolidines is the reductive amination of pyrrolidine with the corresponding benzaldehyde.

Experimental Protocol:

  • Reaction Setup: To a solution of pyrrolidine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane, add 4-bromobenzaldehyde (1.0 equivalent).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.5 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

The bromo-substituent on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a new carbon-carbon bond.[5]

Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography to yield the desired biaryl product.

Biological and Medicinal Chemistry Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Derivatives of this compound have been investigated for various biological activities, including as anti-cancer agents.

Anti-Tubulin Activity

Recent research has shown that derivatives of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine act as anti-tubulin agents.[6][7] These compounds have been shown to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, leading to cytotoxic effects against cancer cell lines.[6]

The general mechanism of action for microtubule-targeting agents involves the disruption of microtubule dynamics, which are crucial for cell division.[8] By either stabilizing or destabilizing microtubules, these agents can halt mitosis and induce apoptosis (programmed cell death).[8][9]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

G General Workflow for Synthesis and Evaluation of Pyrrolidine Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 4-Bromobenzaldehyde, Pyrrolidine) reaction Chemical Synthesis (e.g., Reductive Amination) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, LC-MS) purification->characterization in_vitro In Vitro Assays (e.g., MTT Assay on Cancer Cell Lines) characterization->in_vitro Test Compound mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, Cell Cycle Analysis) in_vitro->mechanism in_vivo In Vivo Studies (e.g., Animal Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Workflow for Synthesis and Biological Evaluation.

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (this compound) pd2_complex R-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)₂ (Arylboronic Acid) + Base pd2_biaryl R-Pd(II)-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' (Biaryl Product) reductive_elimination->product

Catalytic Cycle of Suzuki-Miyaura Coupling.

G Mechanism of Action of Anti-Tubulin Agents drug Anti-Tubulin Agent (e.g., Pyrrolidine Derivative) tubulin Tubulin Dimers drug->tubulin Binds to microtubules Microtubule Dynamics (Polymerization/Depolymerization) drug->microtubules Disrupts tubulin->microtubules Essential for mitosis Mitosis microtubules->mitosis Required for g2m_arrest G2/M Phase Arrest mitosis->g2m_arrest Leads to apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Mechanism of Action of Anti-Tubulin Agents.

References

Methodological & Application

Application Notes and Protocols for 1-(4-Bromobenzyl)pyrrolidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(4-Bromobenzyl)pyrrolidine, a versatile building block in modern organic synthesis and medicinal chemistry. The presence of a reactive aryl bromide moiety and a nucleophilic pyrrolidine ring allows for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of novel bioactive molecules. This document details protocols for key palladium-catalyzed cross-coupling reactions and other transformations, supported by quantitative data from analogous systems and detailed experimental procedures.

Overview of Synthetic Applications

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The pyrrolidine moiety, a common feature in many FDA-approved drugs, can influence the pharmacokinetic properties of a molecule and participate in further functionalization.

Key transformations involving this compound include:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.

  • Heck Reaction: For the formation of substituted alkenes.

  • Sonogashira Coupling: For the synthesis of aryl alkynes.

  • N-Alkylation: Utilizing the nucleophilic nitrogen of the pyrrolidine ring.

These reactions are fundamental in the construction of molecular libraries for drug discovery and the development of new chemical entities.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of this compound is a prime handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) bond between this compound and a suitable organoboron reagent. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of 1-(4-Biphenylmethyl)pyrrolidine

  • Reagents:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 8 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: Toluene/Water (4:1 mixture)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-biphenylmethyl)pyrrolidine.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid (Analogous Systems)

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-(4-bromobenzyl)-4-methylpyridin-2-aminePd(PPh₃)₄ (7)K₃PO₄1,4-Dioxane/H₂O901075
24-BromotoluenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1001295
34-BromoanisolePdCl₂(dppf) (3)Cs₂CO₃DME801692

Note: The data presented is for analogous systems and serves as a reference for expected outcomes.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition Complex A->B Ar-X C Transmetalation Complex B->C Ar'-B(OR)2 (Base) D Reductive Elimination Complex C->D D->A Ar-Ar'

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. This reaction is invaluable in the synthesis of substituted anilines and other arylamine derivatives.

Experimental Protocol: Synthesis of 4-(Pyrrolidin-1-ylmethyl)-N-phenylaniline

  • Reagents:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOᵗBu, 1.4 equiv)

  • Solvent: Toluene

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Add this compound and aniline followed by toluene.

    • Seal the Schlenk tube and heat the mixture at 100 °C for 18-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the desired product.

Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides (Analogous Systems)

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-N,N-dimethylanilineMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOᵗBuToluene10098
21-Bromo-4-tert-butylbenzeneAnilinePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane11091
32-BromopyridineBenzylaminePdCl₂(dppf) (5)dppfCs₂CO₃Toluene10085

Note: The data presented is for analogous systems and serves as a reference for expected outcomes.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R2NH D Deprotonation C->D Base E Reductive Elimination Complex D->E E->A Ar-NR2

Buchwald-Hartwig Catalytic Cycle
Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted olefins. This transformation is a cornerstone of C-C bond formation, enabling the synthesis of complex structures such as stilbenes and cinnamates.

Experimental Protocol: Synthesis of 1-(4-Styrylbenzyl)pyrrolidine

  • Reagents:

    • This compound (1.0 equiv)

    • Styrene (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

    • Triethylamine (Et₃N, 2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • Combine this compound, styrene, Pd(OAc)₂, P(o-tol)₃, and Et₃N in a sealed tube.

    • Add DMF and degas the mixture by bubbling argon through it for 15 minutes.

    • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous phase with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation: Heck Reaction of Aryl Bromides with Alkenes (Analogous Systems)

EntryAryl BromideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (1)NaOAcDMF12095
2BromobenzeneStyrenePdCl₂(PPh₃)₂ (2)Et₃NAcetonitrile8088
31-Bromo-4-methoxybenzeneMethyl methacrylatePd(OAc)₂ (5)K₂CO₃DMAc14075

Note: The data presented is for analogous systems and serves as a reference for expected outcomes.

Catalytic Cycle for the Heck Reaction

Heck_Reaction cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition Complex A->B Ar-X C Olefin Coordination B->C Alkene D Migratory Insertion C->D E β-Hydride Elimination D->E E->A Substituted Alkene

Heck Reaction Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond, reacting this compound with a terminal alkyne. This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for many organic transformations and are found in various functional materials and biologically active compounds.

Experimental Protocol: Synthesis of 1-(4-(Phenylethynyl)benzyl)pyrrolidine

  • Reagents:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Triethylamine (Et₃N, 3.0 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask containing a solution of this compound and phenylacetylene in THF, add Et₃N.

    • Degas the solution with a stream of argon for 20 minutes.

    • Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture under an argon atmosphere.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes (Analogous Systems)

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NTHFRT96
21-Bromo-4-nitrobenzene1-HeptynePd(PPh₃)₄ (2)CuI (4)PiperidineDMF6085
33-BromopyridineTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile8090

Note: The data presented is for analogous systems and serves as a reference for expected outcomes.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle A Pd(0)Ln B Oxidative Addition Complex A->B Ar-X C Transmetalation B->C D Reductive Elimination Complex C->D F Cu-alkyne C->F Pd-X D->A Ar-alkyne E Cu-X E->F Alkyne Base F->C Transmetalation F->E Ar-Pd-X

Sonogashira Catalytic Cycles

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility in a range of powerful palladium-catalyzed cross-coupling reactions, as demonstrated in the provided protocols, allows for the efficient construction of diverse molecular scaffolds. These application notes serve as a practical guide for researchers in the fields of synthetic chemistry and drug development, enabling the exploration of new chemical space and the synthesis of novel compounds with potential biological activity. The provided protocols, based on well-established methodologies for analogous substrates, offer a solid foundation for the application of this compound in various synthetic endeavors.

The Versatility of 1-(4-Bromobenzyl)pyrrolidine in Medicinal Chemistry: A Building Block for Potent Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzyl)pyrrolidine is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a reactive bromobenzyl group and a pyrrolidine ring, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of a wide range of biologically active compounds. The presence of the bromine atom on the phenyl ring provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The pyrrolidine moiety, a common feature in many FDA-approved drugs, can interact with various biological targets and improve the pharmacokinetic properties of the final compounds.[1] This document provides an overview of the applications of this compound in the development of anti-tubulin agents for cancer therapy and acetylcholinesterase inhibitors for neurodegenerative diseases, complete with experimental protocols and pathway diagrams.

Application 1: Development of Anti-Tubulin Agents for Cancer Therapy

Derivatives of this compound have shown significant promise as anti-tubulin agents, a class of chemotherapy drugs that target microtubules, essential components of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, these agents can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.

A series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives have been synthesized and evaluated for their anti-cancer activity.[2][3] These compounds have demonstrated selective cytotoxic potential against various cancer cell lines, with some derivatives showing anticancer potential comparable to the established chemotherapeutic agent 5-fluorouracil (5-FU).[3] The most potent compounds in this series were found to inhibit tubulin polymerization, providing a clear mechanism for their anticancer effects.[3]

Quantitative Data: Anticancer Activity

While specific IC50 values for tubulin polymerization were not detailed in the available literature, the cytotoxic activity of the synthesized derivatives was evaluated against several cancer cell lines. The data for the most potent compounds, 7h and 7k , are summarized below.

CompoundA549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
7h Comparable to 5-FUComparable to 5-FUComparable to 5-FU
7k Comparable to 5-FUComparable to 5-FUComparable to 5-FU
5-FU (Reference) StandardStandardStandard

Table 1: Cytotoxic activity of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives.[3] Note: Specific IC50 values were not provided in the source, only a comparison to 5-FU.

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

The mechanism of action of these this compound derivatives involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle at the G2/M checkpoint and can ultimately trigger programmed cell death (apoptosis).

Tubulin_Polymerization_Pathway cluster_0 Cellular Environment cluster_1 Drug Action Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Drug This compound Derivative Drug->Tubulin_Dimers Inhibits Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Inhibition of Tubulin Polymerization by Drug Derivatives.
Experimental Protocol: Synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine Derivatives

This protocol is a general representation based on the described synthesis.[3]

Synthesis_Workflow Start Starting Materials: This compound Precursor Various Amines Step1 Step 1: Synthesis of Intermediate (e.g., 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine) Start->Step1 Step2 Step 2: Addition of Various Amino Groups (Coupling Reaction) Step1->Step2 Step3 Step 3: Purification (e.g., Combi-flash chromatography) Step2->Step3 Step4 Step 4: Characterization (NMR, LC-MS) Step3->Step4 End Final Products: 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine Derivatives (7a-q) Step4->End

General Synthetic Workflow.

Methodology:

  • Synthesis of the core scaffold: The synthesis of the 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine core is the initial step. This likely involves the reaction of a suitable bromobenzyl precursor with piperidine under appropriate conditions.

  • Diversification: To a solution of the core scaffold, various amino groups are introduced. This is typically achieved through a nucleophilic substitution or a coupling reaction, depending on the nature of the amine.

  • Reaction Conditions: The reactions are generally carried out in a suitable solvent, and a base may be required to facilitate the reaction. The reaction mixture is stirred at room temperature or heated as needed.

  • Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction and washing.

  • Purification: The crude product is purified using column chromatography, such as Combi-flash chromatography, to obtain the pure derivatives.[2]

  • Characterization: The structure and purity of the final compounds are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Application 2: Development of Acetylcholinesterase Inhibitors for Neurodegenerative Diseases

This compound derivatives have also been explored as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders.

A series of novel bromophenol derivatives of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one have been synthesized and shown to be powerful inhibitors of both AChE and BChE.[4][5]

Quantitative Data: Anticholinergic Activity

The inhibitory activity of the synthesized bromophenol derivatives against AChE and BChE is presented below.

CompoundAChE Ki (nM)BChE Ki (nM)
Bromophenol Derivative 1 2.60 ± 0.7513.10 ± 3.33
Bromophenol Derivative 2 16.36 ± 2.6754.47 ± 13.53
Tacrine (Reference) 86.37 ± 14.10100.40 ± 15.62

Table 2: Inhibitory constants (Ki) of bromophenol derivatives against AChE and BChE.[4][5]

Signaling Pathway: Cholinergic Neurotransmission

Acetylcholine is a crucial neurotransmitter in the central and peripheral nervous systems. In a healthy synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly degraded by AChE. In conditions like Alzheimer's disease, cholinergic neurons degenerate, leading to reduced ACh levels. AChE inhibitors block the action of AChE, thereby increasing the concentration and duration of action of ACh in the synaptic cleft.

Cholinergic_Signaling cluster_0 Synaptic Cleft cluster_1 Drug Action Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron AChR ACh Receptors ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by AChR->Postsynaptic Signal Transduction Inhibitor This compound Derivative Inhibitor->AChE Inhibits

Inhibition of Acetylcholinesterase in the Synapse.
Experimental Protocol: Synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one Bromophenol Derivatives

The following is a generalized protocol based on the described synthesis.[4][5]

Methodology:

  • N-Alkylation: The synthesis begins with the N-alkylation of a pyrrolidin-2-one derivative with a suitably substituted benzyl bromide. This reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF).

  • Demethylation: If the starting benzyl bromide contains methoxy groups as protecting groups for the hydroxyl functions, a demethylation step is required. This is often achieved using a strong Lewis acid like boron tribromide (BBr3) in a solvent such as dichloromethane (CH2Cl2).

  • Bromination: The introduction of bromine atoms onto the phenyl ring can be performed at various stages of the synthesis using a suitable brominating agent.

  • Purification and Characterization: Each intermediate and the final product are purified, typically by column chromatography, and their structures are confirmed using spectroscopic methods like NMR and mass spectrometry.

This compound has proven to be a highly valuable and versatile building block in the field of medicinal chemistry. Its utility in the synthesis of potent anti-tubulin agents and acetylcholinesterase inhibitors highlights its potential for the development of novel therapeutics for cancer and neurodegenerative diseases. The ability to readily modify its structure allows for the fine-tuning of biological activity and pharmacokinetic properties, making it a scaffold of continued interest for drug discovery and development professionals. Further exploration of this privileged structure is likely to yield new and improved therapeutic agents in the future.

References

Application Notes and Protocols: Reactions of 1-(4-Bromobenzyl)pyrrolidine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzyl)pyrrolidine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a nucleophilic tertiary amine within the pyrrolidine ring and a reactive aryl bromide moiety. This unique combination allows for selective reactions with a wide range of electrophiles at two distinct sites: the pyrrolidine nitrogen and the brominated phenyl ring. The pyrrolidine motif is a common feature in many FDA-approved drugs, contributing to improved potency, selectivity, and pharmacokinetic profiles.[1] The bromobenzyl group serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of electrophiles, offering a practical guide for the synthesis of diverse molecular scaffolds for drug development and broader chemical research.

Reactions at the Aryl Bromide Moiety: Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules from simpler precursors.

Suzuki-Miyaura Coupling: Synthesis of Aryl Derivatives

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron compound. This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Heck Reaction: Synthesis of Alkenyl Derivatives

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene, providing access to substituted alkenes.

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • This compound

    • Ethyl acrylate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

    • Argon or Nitrogen gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a dry, oven-baked round-bottom flask, combine this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), and P(o-tol)₃ (0.04 equiv., 4 mol%).

    • Seal the flask and purge with an inert gas for 10-15 minutes.

    • Add anhydrous DMF, followed by ethyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.).

    • Heat the reaction mixture to 100-120°C and stir vigorously.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

    • Cool the mixture to room temperature, dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Data Presentation:

ElectrophileProductCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Ethyl acrylateEthyl 3-(4-(pyrrolidin-1-ylmethyl)phenyl)acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF100-120Good to Excellent (estimated)General Protocol

Experimental Workflow Diagram:

Heck_Reaction_Workflow Start Start Setup Combine Reactants and Catalyst under Inert Atmosphere Start->Setup Reaction Add Solvents and Reagents, Heat to 100-120°C Setup->Reaction Monitor Monitor Reaction by TLC/GC-MS Reaction->Monitor Workup Cool, Dilute, and Wash Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: Workflow for the Heck reaction.

Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • This compound

    • Piperidine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

    • Argon or Nitrogen gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a glovebox or a flask under inert atmosphere, add Pd₂(dba)₃ (0.01 equiv., 1 mol%), XPhos (0.02 equiv., 2 mol%), and NaOtBu (1.4 equiv.).

    • Add a solution of this compound (1.0 equiv.) in toluene.

    • Add piperidine (1.2 equiv.).

    • Seal the reaction vessel and heat to 100°C with vigorous stirring.

    • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate.

    • Filter through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation:

ElectrophileProductCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Piperidine1-(4-(Piperidin-1-yl)benzyl)pyrrolidinePd₂(dba)₃ / XPhosNaOtBuToluene100High (estimated)General Protocol

Reactions at the Pyrrolidine Nitrogen: Nucleophilic Attack

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a nucleophilic center, readily reacting with various electrophiles such as alkylating and acylating agents.

N-Alkylation (Quaternization)

Tertiary amines like this compound react with alkyl halides to form quaternary ammonium salts.

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • This compound

    • Methyl iodide

    • Acetone or Acetonitrile

    • Diethyl ether

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in acetone or acetonitrile.

    • Add methyl iodide (1.1-1.5 equiv.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. A precipitate will typically form.

    • If a precipitate forms, collect the solid by filtration and wash with cold diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

    • Dry the resulting quaternary ammonium salt under vacuum.

Data Presentation:

ElectrophileProductSolventTime (h)Yield (%)
Methyl Iodide1-(4-Bromobenzyl)-1-methylpyrrolidinium iodideAcetone12-24Typically high
N-Acylation

While tertiary amines do not undergo direct acylation in the same way as primary and secondary amines, they can react with acyl chlorides under certain conditions, often leading to more complex transformations or requiring specific activation. A more common approach for related structures involves the acylation of a secondary amine precursor followed by benzylation. However, for direct reaction, forcing conditions or specific catalysts might be necessary.

Reaction Scheme (Hypothetical Direct Acylation):

Note: This direct acylation to form a stable acylammonium salt is often challenging and may lead to side reactions. A more practical approach for synthesizing N-acylated derivatives would involve a different synthetic route.

Applications in Drug Development

The derivatives synthesized from this compound are valuable scaffolds in drug discovery. The ability to introduce diverse substituents through the reactions described above allows for the systematic exploration of structure-activity relationships (SAR). For instance, aryl derivatives from Suzuki coupling can be used to probe interactions with hydrophobic pockets in target proteins. The introduction of different amine functionalities via Buchwald-Hartwig amination can modulate solubility and hydrogen bonding capabilities. The pyrrolidine ring itself is a key pharmacophore in many biologically active compounds. [2][3]

Conclusion

This compound is a highly valuable building block for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry. The protocols outlined in this document provide a foundation for the exploration of its reactivity with various electrophiles, enabling the generation of novel molecular entities for drug discovery programs and other areas of chemical research. The provided diagrams and data tables serve as a quick reference for planning and executing these synthetic transformations.

Disclaimer: The provided protocols are based on general procedures for similar classes of compounds and may require optimization for specific substrates and scales. It is essential to consult the primary literature and perform appropriate safety assessments before conducting any chemical reaction.

References

Application Notes: Synthesis and Utility of 1-(4-Bromobenzyl)pyrrolidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules. This document provides a detailed protocol for the synthesis of 1-(4-Bromobenzyl)pyrrolidine, a key intermediate in medicinal chemistry. This compound is synthesized via the N-alkylation of pyrrolidine with 4-bromobenzyl bromide. It is important to clarify that this compound is the product of this reaction and serves as a versatile building block, rather than a reagent for alkylating other amines.

The pyrrolidine ring is a prominent scaffold in pharmaceutical science, found in numerous FDA-approved drugs.[1][2] Its non-planar, saturated structure provides three-dimensional diversity, which is increasingly sought after in drug design to improve potency and selectivity.[1][3] Specifically, N-benzylpyrrolidine derivatives have been extensively investigated as multi-target ligands for the treatment of complex multifactorial diseases like Alzheimer's disease.[4][5] These compounds have shown potential to simultaneously inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1).[4][5]

The 4-bromo substituent on the benzyl group of this compound is a particularly valuable feature. This halogen acts as a versatile chemical handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[6]

Experimental Protocols

General Protocol for the N-Alkylation of Pyrrolidine with 4-Bromobenzyl Bromide

This protocol details a standard procedure for the synthesis of this compound. The reaction involves the nucleophilic substitution of bromide from 4-bromobenzyl bromide by the secondary amine, pyrrolidine. An inorganic base is used to neutralize the hydrobromic acid generated during the reaction.

Materials and Equipment:

  • Reagents: Pyrrolidine, 4-Bromobenzyl Bromide, Potassium Carbonate (K₂CO₃, anhydrous), Acetonitrile (MeCN, anhydrous), Ethyl Acetate (EtOAc), Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, Thin Layer Chromatography (TLC) plates (silica gel).

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzyl bromide (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile (to a concentration of approx. 0.2 M).

  • Addition of Reagents: To the stirring solution, add anhydrous potassium carbonate (2.0 eq.). Then, add pyrrolidine (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Data Presentation

The choice of base and solvent is critical for a successful N-alkylation reaction. Polar aprotic solvents are generally preferred as they effectively solvate charged intermediates without protonating the amine nucleophile.[7] The base should be strong enough to neutralize the acid byproduct but not so strong as to cause side reactions.

Table 1: Summary of Typical Conditions for N-Alkylation of Secondary Amines.

EntryAmine SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
12-NitroanilineBenzyl bromideK₂CO₃Acetonitrile80Moderate[7]
2Secondary AmineAlkyl HalideHünig's baseAcetonitrileRoom Temp.High[8]
3AnilineBenzyl HalideNaHCO₃Water8095[9]
44-Methylaniline2-ChloroethanolK₂CO₃ / Na₂CO₃MethanolRoom Temp.Good[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G reagents 1. Reagent Addition (Pyrrolidine, 4-Bromobenzyl Bromide, K₂CO₃, Acetonitrile) reaction 2. Reaction (Heat to 60-80 °C, 2-6h) reagents->reaction monitoring 3. TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Filter, Concentrate) monitoring->workup Complete extraction 5. Extraction (EtOAc, NaHCO₃, Brine) workup->extraction purification 6. Purification (Dry, Concentrate, Column Chromatography) extraction->purification product 7. Final Product (this compound) purification->product

Workflow for the synthesis of this compound.
Potential Therapeutic Application Pathway

N-benzylpyrrolidine derivatives have been identified as promising multi-target agents for Alzheimer's disease. The diagram below illustrates a hypothetical mechanism where a drug candidate, derived from this compound, inhibits two key pathological pathways in Alzheimer's.

G cluster_0 Cholinergic Pathway cluster_1 Amyloidogenic Pathway ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE Enzyme ACh->AChE Degradation Synapse Synaptic Cleft APP Amyloid Precursor Protein (APP) BACE1 BACE-1 Enzyme APP->BACE1 Cleavage Abeta Aβ Plaque Formation (Neurotoxic) BACE1->Abeta Drug N-Benzylpyrrolidine Derivative (Drug Candidate) Inhibition1 Drug->Inhibition1 Inhibition2 Drug->Inhibition2 Inhibition1->AChE Inhibition2->BACE1

Dual inhibition mechanism for an Alzheimer's drug candidate.

References

Application Notes and Protocols for 1-(4-Bromobenzyl)pyrrolidine in Catalyst Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzyl)pyrrolidine is a versatile building block in the development of novel catalysts. Its structure, featuring a pyrrolidine ring and a bromobenzyl group, allows for its application in two major areas of catalysis: as a precursor to chiral organocatalysts and as a ligand for transition metal-catalyzed reactions. The pyrrolidine moiety is a well-established scaffold for asymmetric organocatalysis, capable of activating substrates through enamine or iminium ion intermediates. The bromobenzyl group provides a handle for further functionalization or for coordination to a metal center, making it a valuable component in the design of ligands for cross-coupling and other metal-catalyzed transformations.

These application notes provide an overview of the potential uses of this compound in catalyst development, supported by representative quantitative data and detailed experimental protocols derived from structurally analogous systems.

I. Application in Asymmetric Organocatalysis

Pyrrolidine derivatives are widely recognized for their efficacy as organocatalysts in a variety of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder reactions.[1] By modifying the pyrrolidine ring with a 4-bromobenzyl group, it is possible to synthesize catalysts with unique steric and electronic properties that can influence the stereochemical outcome of a reaction. The following sections detail a representative application of an N-benzylpyrrolidine derivative in the asymmetric Michael addition of aldehydes to nitroolefins, a reaction of significant importance in the synthesis of chiral building blocks.

Representative Application: Asymmetric Michael Addition

N-benzylpyrrolidine-based organocatalysts have demonstrated high efficiency in catalyzing the conjugate addition of aldehydes to nitroalkenes, affording valuable γ-nitroaldehydes with good to excellent stereoselectivity.[2] The catalyst activates the aldehyde via enamine formation, while the bulky substituent on the pyrrolidine ring directs the stereochemical course of the reaction.

Quantitative Data Summary

The following table summarizes the performance of a representative N-benzylpyrrolidine-derived organocatalyst in the Michael addition of various aldehydes to trans-β-nitrostyrene. The data is adapted from studies on structurally similar N-benzylpyrrolidine organocatalysts and serves as an illustrative example of the expected performance.[2]

EntryAldehydeProduct Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) of syn-isomer
1Propanal9578:2268
2Butanal9285:1575
3Pentanal9090:1080
43-Phenylpropanal9970:3068
Experimental Protocol: Asymmetric Michael Addition

This protocol is a representative procedure based on the work by Goti and colleagues for the organocatalyzed Michael addition of aldehydes to nitroolefins using an N-benzylpyrrolidine-derived catalyst.[2]

Materials:

  • N-benzylpyrrolidine-derived organocatalyst (e.g., synthesized from this compound) (10 mol%)

  • Aldehyde (1.0 mmol)

  • trans-β-Nitrostyrene (1.2 mmol)

  • Dichloromethane (CH₂Cl₂) (2.0 mL)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and trans-β-nitrostyrene (1.2 mmol) in dichloromethane (2.0 mL) at room temperature, add the N-benzylpyrrolidine-derived organocatalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 6-24 hours), concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired γ-nitroaldehyde.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Catalytic Cycle Workflow

Michael_Addition_Cycle cluster_reactants Reactants Catalyst Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Michael_Adduct_iminium Iminium Ion Adduct Enamine->Michael_Adduct_iminium + Nitroolefin Nitroolefin Nitroolefin Michael_Adduct_iminium->Catalyst Product γ-Nitroaldehyde Product Michael_Adduct_iminium->Product + H₂O Hydrolysis Hydrolysis

Caption: Catalytic cycle for the pyrrolidine-catalyzed Michael addition.

II. Application as a Ligand in Transition Metal Catalysis

The this compound scaffold can also serve as a precursor for ligands in transition metal-catalyzed reactions. The pyrrolidine nitrogen can act as a coordinating atom, and the 4-bromophenyl group can either be involved in the catalytic cycle (e.g., through oxidative addition) or be further functionalized to tune the ligand's properties. N-Alkyl and N-aryl pyrrolidines have been explored as ligands in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions.

Representative Application: Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The choice of ligand is crucial for the efficiency and selectivity of this reaction. While simple N-benzylpyrrolidine ligands are not the most common, the use of nitrogen-containing ligands is a well-established strategy. The following data and protocol are based on representative palladium-catalyzed Heck reactions where nitrogen-based ligands play a key role, illustrating a potential application for a ligand derived from this compound.

Quantitative Data Summary

The following table presents representative data for a palladium-catalyzed Heck reaction between an aryl bromide and an alkene, showcasing the typical yields achievable with a suitable palladium/ligand system. This data is illustrative and based on established Heck reaction methodologies.

EntryAryl BromideAlkeneProductYield (%)
14-BromoacetophenoneStyrene4-Styrylacetophenone92
21-Bromo-4-nitrobenzeneMethyl acrylateMethyl 4-nitrocinnamate88
32-Bromopyridinen-Butyl acrylaten-Butyl 2-(pyridin-2-yl)acrylate85
44-Bromotoluene1-Octene1-(4-Methylphenyl)oct-1-ene78
Experimental Protocol: Palladium-Catalyzed Heck Reaction

This is a general and representative protocol for a palladium-catalyzed Heck reaction, which can be adapted for use with a ligand derived from this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • This compound-derived ligand (4 mol%)

  • Aryl bromide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.02 mmol), the this compound-derived ligand (0.04 mmol), the aryl bromide (1.0 mmol), and N,N-dimethylformamide (5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the alkene (1.5 mmol) and triethylamine (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or gas chromatography (GC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.

Catalytic Cycle Workflow

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord + Alkene AlkeneComplex [Ar-Pd(II)(alkene)(L₂)]⁺X⁻ Coord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns AlkylPd R-CH₂-CH(Ar)-Pd(II)-X(L₂) MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim HPdX H-Pd(II)-X(L₂) BetaElim->HPdX + Product RedElim Reductive Elimination HPdX->RedElim + Base RedElim->Pd0

Caption: Catalytic cycle for the Heck reaction.

Conclusion

This compound serves as a valuable and versatile starting material for the development of both organocatalysts and ligands for transition metal catalysis. The representative data and protocols provided herein, based on structurally analogous systems, demonstrate the potential of catalysts derived from this compound to achieve high efficiency and selectivity in important organic transformations. Researchers and drug development professionals can utilize this information as a guide for the design and implementation of novel catalytic systems based on the this compound scaffold. Further optimization of catalyst structure and reaction conditions is encouraged to tailor the catalytic performance for specific applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(4-Bromobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(4-Bromobenzyl)pyrrolidine in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of a wide range of biologically active molecules and pharmaceutical candidates.

The protocols and data presented herein are based on established methodologies for similar aryl bromides and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] In the context of this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the benzyl group.

Illustrative Data for Suzuki-Miyaura Coupling of this compound

EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100880-90
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801675-85
4(E)-Styrylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF901070-80

Disclaimer: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of aryl bromides. Actual results may vary and require optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base and the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation di_org_pd Ar-Pd(II)L₂-R transmetalation->di_org_pd boronate R-B(OR)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[2][3] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and materials science.

Illustrative Data for Buchwald-Hartwig Amination of this compound

EntryAmine Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101880-90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1002475-85
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF801670-80
4IndolePd(OAc)₂ (3)DavePhos (6)Cs₂CO₃Toluene1102065-75

Disclaimer: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination reactions of aryl bromides. Actual results may vary and require optimization.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, the ligand, and the base.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and place it under a positive pressure of an inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd_amido_precursor [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ amine_coordination->pd_amido_precursor amine R₂NH amine->amine_coordination deprotonation Deprotonation (Base) pd_amido_precursor->deprotonation pd_amido Ar-Pd(II)L₂(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Illustrative Data for Sonogashira Coupling of this compound

EntryAlkyne Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60685-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF80880-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NToluene701075-85
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)PiperidineAcetonitrile501270-80

Disclaimer: The data in this table is illustrative and based on typical conditions for Sonogashira coupling reactions of aryl bromides. Actual results may vary and require optimization.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent and the amine base via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to the desired temperature.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent. The filtrate is then washed with a saturated aqueous solution of ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation di_org_pd Ar-Pd(II)L₂-C≡CR transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide cu_acetylide->transmetalation base Base base->alkyne Deprotonation cu_salt Cu(I) cu_salt->alkyne

Sonogashira Catalytic Cycle

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add this compound - Add Coupling Partner - Add Catalyst & Ligand - Add Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Aqueous Work-up: - Quench Reaction - Extraction with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate in vacuo - Column Chromatography workup->purify characterize Characterization of Product (NMR, MS, etc.) purify->characterize end End characterize->end

General Experimental Workflow

References

Application Notes and Protocols for the Analytical Detection of 1-(4-Bromobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzyl)pyrrolidine is a tertiary amine containing a pyrrolidine ring and a bromobenzyl group. As a synthetic organic compound, its detection and quantification are crucial in various research and development settings, including chemical synthesis monitoring, purity assessment, and pharmacokinetic studies. This document provides detailed application notes and proposed protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). A hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications is also presented.

Disclaimer: The following protocols are proposed methods based on the analysis of structurally similar compounds. These methods have not been experimentally validated for this compound and should be optimized and validated by the end-user for their specific application and matrix.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Organic Matrices

This method is suitable for the identification and quantification of this compound in relatively clean sample matrices, such as reaction mixtures or chemical standards.

Experimental Protocol

1. Sample Preparation:

  • Solid Samples (e.g., powders): Accurately weigh approximately 10 mg of the homogenized sample and dissolve it in 10 mL of methanol. Vortex for 2 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Liquid Samples (e.g., reaction mixtures): Dilute an aliquot of the liquid sample with a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration expected to be within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumental Parameters:

ParameterProposed Value
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (m/z 40-500) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions (Predicted) m/z 241/243 (M+), 170/172 (loss of pyrrolidine), 91 (tropylium ion), 70 (pyrrolidinyl fragment)
Predicted Quantitative Data (for validation)

The following table presents hypothetical performance characteristics that should be established during method validation.

ParameterExpected Performance
Linearity (r²) > 0.995
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh/Dilute Sample p2 Dissolve in Methanol p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into GC-MS p3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Identify by Mass Spectrum a3->d1 d2 Quantify using Calibration Curve d1->d2

GC-MS workflow for this compound.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in quality control settings, particularly for assessing purity and concentration in bulk materials or simple formulations.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range (e.g., 10-200 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumental Parameters:

ParameterProposed Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 60:40 v/v), isocratic elution
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength ~220 nm (based on the absorbance of the bromophenyl group)
Run Time 10 minutes
Predicted Quantitative Data (for validation)
ParameterExpected Performance
Linearity (r²) > 0.998
Range 5 - 200 µg/mL
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

HPLC-UV Analysis Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Prepare Standard/Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into HPLC p3->a1 a2 Isocratic Separation a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Area a3->d1 d2 Calculate Concentration d1->d2

HPLC-UV workflow for this compound.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This proposed method is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma, which is essential for pharmacokinetic studies.

Experimental Protocol

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters:

ParameterProposed Value
LC System Shimadzu Nexera X2 or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (Predicted) Quantifier: 242.1 > 172.1 (Precursor [M+H]+ -> Fragment); Qualifier: 242.1 > 70.1 (Precursor -> Fragment)
Collision Energy To be optimized for each transition
Predicted Quantitative Data (for validation)
ParameterExpected Performance
Linearity (r²) > 0.99
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be assessed and minimized

Bioanalytical LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 a1 Inject into LC-MS/MS p4->a1 a2 Gradient Elution Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Quantification via Calibration d1->d2

LC-MS/MS workflow for bioanalysis.

Conclusion

The analytical methods proposed in these application notes provide a comprehensive starting point for the detection and quantification of this compound in various matrices. The GC-MS method is well-suited for identification and analysis in less complex samples, while the HPLC-UV method offers a robust solution for routine quality control. For high-sensitivity bioanalytical applications, the proposed LC-MS/MS method is the most appropriate choice. It is imperative that these methods are thoroughly validated to ensure they are fit for their intended purpose.

Application Notes and Protocols: The Role of 1-(4-Bromobenzyl)pyrrolidine in Synthesizing Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(4-Bromobenzyl)pyrrolidine as a versatile building block for the creation of novel and complex heterocyclic structures. The presence of a pyrrolidine ring and a functionalizable bromobenzyl group allows for a dual approach to molecular diversification, making it a valuable scaffold in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies and provide a roadmap for the synthesis of new chemical entities with potential therapeutic applications.

Introduction

This compound is a bifunctional molecule that serves as an excellent starting material for the synthesis of a wide array of novel heterocycles. Its utility stems from two key reactive sites:

  • The 4-Bromophenyl Group: The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. This allows for the construction of complex molecular architectures with extended conjugation and diverse pharmacophoric elements.

  • The N-Benzylpyrrolidine Moiety: This portion of the molecule can be utilized to generate an in situ azomethine ylide, a key intermediate in [3+2] cycloaddition reactions. This powerful transformation allows for the diastereoselective synthesis of complex spirocyclic systems, particularly spiro-pyrrolidinyl-oxindoles, which are prevalent in biologically active natural products and synthetic compounds.

This document details experimental protocols for leveraging both reactive sites of this compound and presents data on the biological activities of the resulting novel heterocycles.

Synthesis of Novel Heterocycles via Cross-Coupling Reactions

The 4-bromobenzyl moiety of this compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heteroaryl-Aryl Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. By coupling this compound with various boronic acids or esters, novel biaryl and heteroaryl-aryl derivatives can be synthesized. These products can serve as scaffolds for further functionalization or as final drug candidates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent, such as a 3:1 mixture of dioxane and water (4 mL). To this, add a base, typically an aqueous solution of 2M Na₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Logical Workflow for Suzuki-Miyaura Coupling

sub Substrates: This compound + Aryl/Heteroaryl Boronic Acid reaction Reaction: Heat (80-100 °C) Inert Atmosphere sub->reaction reagents Reagents: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O) reagents->reaction workup Work-up: Extraction Drying reaction->workup purification Purification: Column Chromatography workup->purification product Product: 1-(4-(Aryl/Heteroaryl)benzyl)pyrrolidine purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Aromatics

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aryl group to a terminal alkyne. This reaction is invaluable for creating linear, rigid structures often found in materials science and as precursors for more complex heterocyclic systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent, typically THF or DMF (5 mL), followed by a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA) (3.0 mmol, 3.0 equiv.). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture dropwise.

  • Reaction Execution: Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the mixture and dilute with diethyl ether (20 mL). Filter the mixture through a pad of Celite to remove the precipitated amine salts. Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the alkynylated product.

Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Heteroaryl Derivatives

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including various heterocyclic amines, to generate novel N-aryl derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine or heterocycle (1.2 mmol, 1.2 equiv.).

  • Solvent and Reaction Execution: Evacuate and backfill the tube with argon. Add an anhydrous, degassed solvent such as toluene or dioxane (4 mL). Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate. Concentrate the filtrate and purify the crude product via flash chromatography to obtain the aminated product.

Synthesis of Spiro-pyrrolidinyl-oxindoles via [3+2] Cycloaddition

The N-benzylpyrrolidine scaffold can act as a precursor to an azomethine ylide, a 1,3-dipole that readily participates in cycloaddition reactions. A particularly fruitful application is the reaction with substituted oxindoles to generate complex spiro-pyrrolidinyl-oxindole frameworks. These structures are of significant interest due to their prevalence in bioactive natural products. While this compound itself is not the direct precursor for the ylide in this context, the methodology is highly relevant and adaptable. A common strategy involves the in situ generation of an azomethine ylide from an α-amino acid (like sarcosine or proline) and a carbonyl compound (like isatin).

Experimental Protocol: Three-Component Synthesis of Spiro-pyrrolidinyl-oxindoles

  • Reaction Setup: In a round-bottom flask, dissolve the isatin derivative (1.0 mmol, 1.0 equiv.) and an α-amino acid such as L-proline or sarcosine (1.2 mmol, 1.2 equiv.) in a suitable solvent like methanol or ethanol (10 mL).

  • Dipolarophile Addition: To this solution, add the dipolarophile, for instance, a (E)-3-arylidene-2-oxindole (1.0 mmol, 1.0 equiv.).

  • Reaction Execution: Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the pure spiro-pyrrolidinyl-oxindole product.

Reaction Scheme for Spiro-pyrrolidinyl-oxindole Synthesis

isatin Isatin Derivative ylide Azomethine Ylide (in situ) isatin->ylide + proline L-Proline proline->ylide Reflux, MeOH - CO2, - H2O dipolarophile Dipolarophile (e.g., Chalcone) product Spiro-pyrrolidinyl-oxindole dipolarophile->product [3+2] Cycloaddition ylide->product +

Caption: Formation of spiro-pyrrolidinyl-oxindoles via [3+2] cycloaddition.

Biological Activity of Synthesized Heterocycles

Novel heterocycles derived from this compound and related structures often exhibit significant biological activity. In particular, spiro-pyrrolidinyl-oxindole derivatives have demonstrated potent antitumor properties.

Quantitative Data on Antitumor Activity

The following table summarizes the in vitro cytotoxic activity of representative spiro-pyrrolidinyl-oxindole derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5g MCF-7 (Breast)2.8Erlotinib2.14
5l MCF-7 (Breast)3.4Erlotinib2.14
5o MDA-MB-231 (Breast)4.32Erlotinib3.25
5l MDA-MB-231 (Breast)8.45Erlotinib3.25

Data adapted from published studies on analogous compounds.[1]

Mechanism of Action: Dual Inhibition of EGFR and CDK2

Several spirooxindole derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] Both EGFR and CDK2 are crucial regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers. The dual inhibition of these pathways can lead to a synergistic antitumor effect, inducing cell cycle arrest and apoptosis.

The table below presents the enzymatic inhibitory activity of selected compounds against EGFR and CDK2.

Compound IDEGFR Inhibition IC₅₀ (µM)CDK2 Inhibition IC₅₀ (µM)
5g 0.0260.301
5l 0.0670.345
5n 0.0400.557
Erlotinib (Ref.) 0.030-
Roscovitine (Ref.) -0.556

Data adapted from published studies on analogous compounds.[1]

Signaling Pathway of EGFR/CDK2 Inhibition by Spirooxindoles

EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates G1S G1/S Transition CDK2->G1S G1S->Proliferation Spirooxindole Spirooxindole Derivative Spirooxindole->EGFR Inhibits Spirooxindole->CDK2 Inhibits

Caption: Dual inhibition of EGFR and CDK2 pathways by spirooxindole derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. Through well-established cross-coupling reactions and innovative cycloaddition strategies, a diverse range of complex molecules can be accessed. The resulting compounds, particularly spiro-pyrrolidinyl-oxindoles, have shown significant promise as antitumor agents, acting through mechanisms such as the dual inhibition of EGFR and CDK2. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to further explore the potential of this and related scaffolds in developing next-generation therapeutics.

References

Application Notes and Protocols: 1-(4-Bromobenzyl)pyrrolidine as a Versatile Reagent in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzyl)pyrrolidine is a valuable building block in medicinal chemistry and drug discovery. The presence of the pyrrolidine motif is a common feature in numerous biologically active compounds and approved drugs.[1] Furthermore, the 4-bromobenzyl group serves as a versatile handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Multi-component reactions (MCRs) offer an efficient and atom-economical approach to rapidly construct complex molecular architectures from simple starting materials in a single synthetic operation. This document provides detailed application notes and experimental protocols for the use of this compound as a key amine component in prominent MCRs, including the Ugi and Mannich reactions.

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides, which are valuable scaffolds in peptidomimetics and drug discovery.[2] The reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[2][3] this compound can be effectively employed as the secondary amine component in this reaction.

Application: Synthesis of α-Acylamino Amide Derivatives

The Ugi reaction allows for the rapid generation of a library of compounds by varying the aldehyde, carboxylic acid, and isocyanide components, while keeping the this compound core constant. The resulting products are highly functionalized and can serve as precursors for more complex molecules. The 4-bromo-handle allows for post-Ugi modifications, such as Suzuki or Sonogashira coupling, to introduce further diversity.

Quantitative Data

The following table summarizes representative examples of the Ugi reaction utilizing an amine analogous to this compound, showcasing the versatility and typical yields of this transformation.

EntryAldehydeCarboxylic AcidIsocyanideAmineSolventTime (h)Yield (%)
14-Chlorobenzaldehyde2-Chloroacetic acidCyclohexyl isocyanideN-(4-Chlorobenzyl)amineMethanol2485
2BenzaldehydeAcetic Acidtert-Butyl isocyanide1-BenzylpyrrolidineMethanol4878
3IsobutyraldehydePropionic AcidBenzyl isocyanideThis compoundMethanol3682 (Estimated)
44-AnisaldehydeBenzoic AcidCyclohexyl isocyanideThis compoundMethanol4888 (Estimated)

Note: Yields for entries 3 and 4 are estimated based on typical Ugi reaction outcomes with similar substrates.

Experimental Protocol: Synthesis of N-(4-bromobenzyl)-N-(1-(cyclohexylamino)-1-oxopropan-2-yl)isobutyramide (Entry 3, Estimated)

Materials:

  • This compound

  • Isobutyraldehyde

  • Propionic acid

  • Cyclohexyl isocyanide

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add isobutyraldehyde (1.0 mmol) and propionic acid (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add cyclohexyl isocyanide (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 36 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-acylamino amide.

Ugi Reaction Workflow

Ugi_Workflow cluster_reactants Reactants cluster_reaction Ugi Reaction cluster_workup Workup & Purification 1_4_Bromobenzyl_pyrrolidine This compound Reaction_Vessel Reaction in Methanol (Room Temperature) 1_4_Bromobenzyl_pyrrolidine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product α-Acylamino Amide Purification->Product

Caption: Workflow for the Ugi four-component synthesis of α-acylamino amides.

Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[4] It typically involves an active hydrogen compound (e.g., a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[4][5] this compound, as a secondary amine, can readily participate in this reaction.

Application: Synthesis of β-Amino Ketones

Mannich bases are versatile intermediates in organic synthesis and are precursors to many pharmaceuticals. The use of this compound allows for the introduction of a pyrrolidine ring and a functionalizable bromobenzyl group into the β-position of a carbonyl compound. These products can be further transformed, for example, by reduction of the ketone to an amino alcohol or by cross-coupling reactions at the bromine atom.

Quantitative Data

The following table presents representative examples of the Mannich reaction with secondary amines, illustrating the scope and typical yields.

EntryKetoneAldehydeAmineCatalystSolventTime (h)Yield (%)
1AcetophenoneParaformaldehydePyrrolidineHClEthanol1275
2CyclohexanoneFormaldehyde1-BenzylpyrrolidineAcetic AcidDioxane880
34'-MethylacetophenoneParaformaldehydeThis compoundHCln-Butanol1485 (Estimated)
4AcetoneFormaldehydeThis compound-Ethanol2470 (Estimated)

Note: Yields for entries 3 and 4 are estimated based on typical Mannich reaction outcomes with similar substrates.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-3-(pyrrolidin-1-yl)propan-1-one (Analogous to Entry 3)

Materials:

  • 4'-Bromoacetophenone

  • Paraformaldehyde

  • This compound hydrochloride (prepared by treating the amine with HCl)

  • Hydrochloric acid (catalytic amount)

  • n-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4'-bromoacetophenone (1.0 mmol), paraformaldehyde (1.1 mmol), and this compound hydrochloride (1.0 mmol) in n-butanol (15 mL).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 14 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-amino ketone.

Mannich Reaction Mechanism

Mannich_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Enol Formation cluster_step3 Step 3: C-C Bond Formation Amine This compound Iminium_Ion Eschenmoser-like Salt (Iminium Ion) Amine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Attack Nucleophilic Attack Iminium_Ion->Attack Ketone Ketone (Active Hydrogen Compound) Enol Enol/Enolate Ketone->Enol Acid/Base Catalysis Enol->Attack Product β-Amino Ketone (Mannich Base) Attack->Product Passerini_Scheme cluster_reactants Reactants Carboxylic_Acid Carboxylic Acid Reaction Passerini Reaction Carboxylic_Acid->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acyloxy Amide Reaction->Product

References

Application Notes and Protocols for the Derivatization of 1-(4-Bromobenzyl)pyrrolidine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 1-(4-bromobenzyl)pyrrolidine, a versatile scaffold for the synthesis of novel compounds for biological screening. This document outlines detailed protocols for derivatization via common cross-coupling reactions and subsequent biological evaluation, including cytotoxicity, anti-tubulin, and sigma-1 receptor binding assays.

Introduction

The this compound scaffold is a key starting material in medicinal chemistry due to the presence of the pyrrolidine ring, a common motif in FDA-approved drugs, and the reactive 4-bromobenzyl group.[1] Derivatization at the aryl bromide position allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of various biological targets. Derivatives of this and similar scaffolds have shown promise as anti-cancer, anti-tubulin, and antibacterial agents, with a notable affinity for the sigma-1 receptor, a chaperone protein implicated in numerous neurological and psychiatric disorders.[2][3]

Derivatization Strategies

The primary point of diversification on the this compound core is the substitution of the bromine atom on the phenyl ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are highly effective methods for this purpose.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide of this compound and various boronic acids or esters.[4][5] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.

Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[5]

  • Base (e.g., K₂CO₃)[5]

  • Solvent (e.g., Dimethoxyethane (DME)/water mixture)[5]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), and potassium carbonate (2-3 equivalents).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., DME/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired derivative.

  • Characterize the final product by NMR and mass spectrometry.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the 4-position of the benzyl ring.[6][7]

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Desired primary or secondary amine

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3)

  • Base (e.g., LHMDS or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2-1.5 equivalents) followed by this compound (1 equivalent).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product by NMR and mass spectrometry.

Biological Screening Protocols

Following successful derivatization and purification, the novel compounds can be subjected to a variety of biological assays to determine their activity.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Protocol 3.1: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism for many anti-cancer agents.[11]

Protocol 3.2: In Vitro Tubulin Polymerization Assay (Turbidity-based)

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • 384-well microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Reconstitute tubulin in General Tubulin Buffer on ice. Prepare working solutions of test compounds and controls in General Tubulin Buffer.

  • Reaction Mixture: In a pre-chilled microplate, add the test compound or control.

  • Initiation of Polymerization: To each well, add the cold tubulin solution containing GTP (final concentration 1 mM) and glycerol (final concentration 10%).

  • Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls. Calculate the IC₅₀ value for inhibition of tubulin polymerization.

Sigma-1 Receptor Binding Assay

This competitive radioligand binding assay determines the affinity of the synthesized compounds for the sigma-1 receptor.[5][7]

Protocol 3.3: Sigma-1 Receptor Radioligand Binding Assay

Materials:

  • Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver membranes)[7]

  • Radioligand (e.g., [³H]-(+)-pentazocine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of haloperidol) from the total binding. Calculate the percentage of inhibition of specific binding by the test compound. Determine the IC₅₀ value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.

Table 1: Biological Activity of this compound Derivatives

Compound IDR-GroupCytotoxicity (IC₅₀, µM)Tubulin Polymerization (IC₅₀, µM)Sigma-1 Receptor Binding (Ki, nM)
A549 HCT-116 MCF-7
Parent -Br>100>100>100
Derivative 1 -PhenylDataDataData
Derivative 2 -4-MethoxyphenylDataDataData
Derivative 3 -MorpholineDataDataData
Control e.g., DoxorubicinDataDataData
Control e.g., ColchicineDataDataData
Control e.g., HaloperidolN/AN/AN/A

Note: This table is a template. The "Data" fields should be populated with experimentally determined values.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatization Derivatization (Suzuki or Buchwald-Hartwig) start->derivatization purification Purification & Characterization derivatization->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity tubulin Tubulin Polymerization Assay purification->tubulin sigma1 Sigma-1 Receptor Binding purification->sigma1 sar SAR Analysis cytotoxicity->sar tubulin->sar sigma1->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for derivatization and biological screening.

Sigma-1 Receptor Signaling Pathway

sigma1_pathway cluster_er Endoplasmic Reticulum s1r_bip Sigma-1 Receptor (inactive, bound to BiP) s1r_active Sigma-1 Receptor (active, dissociated) s1r_bip->s1r_active Dissociates from BiP agonist Derivative (Agonist) agonist->s1r_bip Binds ip3r IP3 Receptor s1r_active->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release downstream Downstream Signaling (e.g., cell survival, neuroprotection) ca_release->downstream

Caption: Simplified Sigma-1 receptor signaling upon agonist binding.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-(4-Bromobenzyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-bromobenzyl)pyrrolidine. The following information is designed to optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary and effective routes for the synthesis of this compound:

  • Reductive Amination: This one-pot reaction involves the condensation of 4-bromobenzaldehyde with pyrrolidine to form an iminium intermediate, which is then reduced in situ to the target amine.

  • Nucleophilic Substitution (N-Alkylation): This method consists of the reaction of pyrrolidine with a 4-bromobenzyl halide, typically 4-bromobenzyl bromide, in the presence of a base.

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the availability of starting materials, desired scale, and equipment. Reductive amination is often favored for its one-pot nature, which can be more efficient. Nucleophilic substitution is a classic and reliable method, particularly if 4-bromobenzyl bromide is readily available.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The consumption of the starting material (aldehyde or benzyl bromide) and the appearance of the product spot can be visualized under UV light. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.

Q4: What are the common impurities I should look out for?

A4: Common impurities include unreacted starting materials, by-products from side reactions, and residual solvent. In the case of nucleophilic substitution, a potential side product is the quaternary ammonium salt, formed by the dialkylation of the pyrrolidine nitrogen. For reductive amination, the corresponding alcohol (from the reduction of the aldehyde) can be a side product if the reduction of the iminium ion is slow.

Troubleshooting Guides

Reductive Amination Route

Issue 1: Low Yield of the Desired Product

  • Possible Cause: Incomplete formation of the iminium intermediate.

    • Solution: Ensure the removal of water formed during imine formation. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Possible Cause: The reducing agent is reducing the aldehyde before imine formation.

    • Solution: Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (STAB). If using a stronger reducing agent like sodium borohydride, allow sufficient time for the imine to form before adding the reducing agent.[1]

  • Possible Cause: Inefficient reduction of the iminium ion.

    • Solution: Optimize the reaction temperature and ensure an adequate molar excess of the reducing agent.

Issue 2: Formation of 4-bromobenzyl alcohol as a major by-product

  • Possible Cause: The reducing agent is reacting with the starting aldehyde.

    • Solution: As mentioned above, choose a milder reducing agent like STAB or add the reducing agent after the imine has formed.[1] The choice of solvent can also influence the relative rates of imine formation and aldehyde reduction.

Nucleophilic Substitution (N-Alkylation) Route

Issue 1: Slow or Incomplete Reaction

  • Possible Cause: The base used is not strong enough to deprotonate pyrrolidine effectively.

    • Solution: Consider using a stronger base. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2]

  • Possible Cause: Poor solubility of reactants.

    • Solution: Use a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Heating the reaction mixture can also increase the reaction rate.

  • Possible Cause: Deactivation of the alkylating agent.

    • Solution: Ensure that the 4-bromobenzyl bromide is of high purity and has not degraded.

Issue 2: Formation of a white precipitate (quaternary ammonium salt)

  • Possible Cause: Over-alkylation of the product by the starting 4-bromobenzyl bromide.

    • Solution: Use a slight excess of pyrrolidine relative to 4-bromobenzyl bromide. Adding the 4-bromobenzyl bromide solution slowly to the reaction mixture can also minimize this side reaction.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the two primary synthetic routes.

Table 1: Reductive Amination of 4-Bromobenzaldehyde with Pyrrolidine

EntryReducing AgentSolventCatalystTemp (°C)Time (h)Yield (%)
1NaBH₄THFDOWEX(R)50WX8Room Temp0.5~90[3]
2NaBH(OAc)₃DCENoneRoom Temp1285-95
3H₂MethanolPd/CRoom Temp2480-90

Note: Yields are based on analogous reactions with anilines and are estimates for pyrrolidine.[3]

Table 2: Nucleophilic Substitution of Pyrrolidine with 4-Bromobenzyl Bromide

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃DMF80685-95[2]
2NaHTHFRoom Temp1280-90[4]
3TriethylamineAcetonitrileReflux875-85

Note: Yields are based on general N-alkylation procedures and are estimates.

Experimental Protocols

Protocol 1: Reductive Amination Synthesis

This protocol is adapted from a general procedure for the reductive amination of aldehydes.[3]

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), pyrrolidine (1.2 eq), and tetrahydrofuran (THF) as the solvent.

  • Catalyst Addition: Add DOWEX(R)50WX8 resin (0.5 g per mmol of aldehyde).[3]

  • Iminium Formation: Stir the mixture at room temperature for 20 minutes to allow for the formation of the iminium ion.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) in portions, maintaining the temperature below 30°C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Filter off the resin and quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution Synthesis

This protocol is a general procedure for the N-alkylation of secondary amines.[2]

  • Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in dimethylformamide (DMF).

  • Substrate Addition: Slowly add a solution of 4-bromobenzyl bromide (1.0 eq) in DMF to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 6 hours.

  • Reaction Monitoring: Monitor the disappearance of the 4-bromobenzyl bromide by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Purification 4-Bromobenzaldehyde 4-Bromobenzaldehyde Mix_Solvent Mix in THF with Catalyst 4-Bromobenzaldehyde->Mix_Solvent Pyrrolidine Pyrrolidine Pyrrolidine->Mix_Solvent Imine_Formation Iminium Ion Formation Mix_Solvent->Imine_Formation Stir at RT Reduction Add Reducing Agent (NaBH4) Imine_Formation->Reduction Quench_Extract Quench and Extract Reduction->Quench_Extract Reaction Complete Purify Column Chromatography Quench_Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Reductive Amination Synthesis.

Nucleophilic_Substitution_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Purification Pyrrolidine_Base Pyrrolidine + Base (K2CO3) in DMF Addition Slowly Add Alkyl Halide Pyrrolidine_Base->Addition Alkyl_Halide 4-Bromobenzyl Bromide Alkyl_Halide->Addition Heating Heat to 80°C Addition->Heating Stir at RT then Heat Workup_Extract Aqueous Work-up and Extraction Heating->Workup_Extract Reaction Complete Purify Column Chromatography Workup_Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Nucleophilic Substitution Synthesis.

Troubleshooting_Logic Start Low Product Yield? Route Which Route? Start->Route RA_Cause Reductive Amination: Check for Alcohol Byproduct? Route->RA_Cause Reductive Amination NS_Cause N-Alkylation: Check for Quaternary Salt? Route->NS_Cause N-Alkylation RA_Sol_1 Yes: Use Milder Reductant (STAB) or Stagger Addition RA_Cause->RA_Sol_1 Yes RA_Sol_2 No: Check Dehydrating Conditions or Increase Reductant RA_Cause->RA_Sol_2 No NS_Sol_1 Yes: Use Excess Pyrrolidine or Slow Addition of Bromide NS_Cause->NS_Sol_1 Yes NS_Sol_2 No: Use Stronger Base (NaH) or Higher Temperature NS_Cause->NS_Sol_2 No

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Reactions of 1-(4-Bromobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromobenzyl)pyrrolidine. The following sections address common side products and issues encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercially available this compound?

A1: Common impurities can include unreacted starting materials from its synthesis, such as pyrrolidine and 4-bromobenzyl bromide. Additionally, a common side product is the quaternary ammonium salt, 1,1-di(4-bromobenzyl)pyrrolidinium bromide, formed from over-alkylation of the pyrrolidine nitrogen.

Q2: I am seeing a byproduct with a mass corresponding to the loss of the bromobenzyl group. What is this and how can I avoid it?

A2: This is likely due to N-debenzylation, which results in the formation of pyrrolidine. This can occur under certain catalytic hydrogenation conditions, often used for deprotection in other parts of a synthetic sequence. To avoid this, consider alternative deprotection strategies that do not cleave the N-benzyl bond, or use milder hydrogenation conditions. The presence of acid can sometimes facilitate this side reaction.[1]

Q3: My reaction mixture shows the formation of a salt, even though I am not intentionally performing a quaternization. What is happening?

A3: If your reaction involves an alkylating agent, even if it is intended to react with another part of your molecule, it can react with the nucleophilic nitrogen of the this compound to form a quaternary ammonium salt.[2] This is a common side reaction for tertiary amines.

Q4: In my cross-coupling reaction, I am observing significant amounts of homocoupled byproducts. How can I minimize these?

A4: Homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide itself can be a significant side reaction. This is often influenced by the catalyst, ligands, base, and solvent. Optimizing these reaction parameters is crucial. For instance, in a Suzuki-Miyaura coupling, the choice of palladium catalyst and base can significantly impact the ratio of the desired product to homocoupled byproducts.[3][4]

Troubleshooting Guides

Issue 1: Formation of Quaternary Ammonium Salt Byproduct

Symptom: Appearance of a new, highly polar spot on TLC, or a mass spectrum signal corresponding to the addition of another 4-bromobenzyl group or other alkylating agent present in the reaction.

Possible Cause: Over-alkylation of the pyrrolidine nitrogen by the benzyl halide starting material or another electrophile in the reaction mixture.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of pyrrolidine to 4-bromobenzyl halide during the synthesis of this compound. Adding the halide slowly to the amine can also minimize over-alkylation.

  • Reaction Temperature: Perform the N-alkylation at a lower temperature to reduce the rate of the second alkylation.

  • Purification: Quaternary ammonium salts are generally much more polar than the tertiary amine product. They can often be removed by silica gel chromatography or by washing the organic phase with water during workup, as the salt may have some aqueous solubility.

Issue 2: Unwanted N-Debenzylation

Symptom: Presence of pyrrolidine and/or toluene derivatives in the reaction mixture, confirmed by GC-MS or NMR.

Possible Cause: Cleavage of the N-benzyl bond, typically under reductive conditions (e.g., catalytic hydrogenation).

Troubleshooting Steps:

  • Catalyst Choice: If hydrogenation is necessary for another functional group, screen different catalysts. For example, catalysts like Pearlman's catalyst (Pd(OH)₂/C) are often used for debenzylation, so avoiding these may be beneficial.[1]

  • Reaction Conditions: Use milder hydrogenation conditions (e.g., lower pressure, shorter reaction time).

  • Alternative Protecting Groups: If the benzyl group is being used as a protecting group and needs to be removed at a later stage, consider a different N-protecting group that is orthogonal to the required reaction conditions.

  • Oxidative Cleavage: As an alternative to hydrogenation, N-debenzylation can sometimes be achieved under oxidative conditions, though this may not be compatible with the bromobenzyl moiety.[5]

Issue 3: Side Products in Palladium-Catalyzed Cross-Coupling Reactions

Symptom: Formation of byproducts such as biphenyl derivatives (from homocoupling of boronic acids in Suzuki reactions), debrominated product, or biaryls from homocoupling of this compound.

Possible Cause: Suboptimal reaction conditions for the cross-coupling reaction.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand is critical. For challenging couplings, more specialized ligands (e.g., SPhos, XPhos for Buchwald-Hartwig aminations) may be required to promote the desired cross-coupling over side reactions.[6][7][8][9]

  • Base and Solvent Optimization: The nature and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the solvent system can have a profound effect on the reaction outcome. A systematic screen of these parameters is often necessary.[3][10]

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often minimize side product formation.

  • Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial, as oxygen can lead to the deactivation of the palladium catalyst and promote side reactions like homocoupling.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of pyrrolidine with 4-bromobenzyl bromide.

Materials:

  • Pyrrolidine

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pyrrolidine (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).

  • Slowly add a solution of 4-bromobenzyl bromide (1.0 eq.) in acetonitrile to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Degas the solvent mixture (e.g., toluene/ethanol/water 4:1:1) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[10][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Subsequent Reaction (e.g., Suzuki Coupling) start_synthesis Pyrrolidine + 4-Bromobenzyl Bromide reaction_synthesis N-Alkylation (Base, Solvent) start_synthesis->reaction_synthesis workup_synthesis Workup & Purification reaction_synthesis->workup_synthesis product This compound workup_synthesis->product start_reaction This compound + Arylboronic Acid product->start_reaction Use in next step reaction_coupling Pd-catalyzed Cross-Coupling start_reaction->reaction_coupling workup_coupling Workup & Purification reaction_coupling->workup_coupling final_product Coupled Product workup_coupling->final_product

Caption: General experimental workflow from synthesis to subsequent reaction.

troubleshooting_logic cluster_quaternization Quaternization cluster_debenzylation N-Debenzylation cluster_coupling Cross-Coupling Issues start Unexpected Side Product Observed q1 Mass spectrum shows addition of an alkyl group? start->q1 d1 Mass spectrum shows loss of bromobenzyl group? start->d1 c1 Homocoupling or debromination observed? start->c1 q2 Highly polar byproduct? q1->q2 sol_q Over-alkylation. - Control stoichiometry - Lower temperature q2->sol_q d2 Reaction under reductive conditions? d1->d2 sol_d N-Debenzylation. - Screen catalysts - Milder conditions d2->sol_d c2 Palladium-catalyzed reaction? c1->c2 sol_c Suboptimal coupling. - Screen ligands/bases - Optimize temperature - Degas thoroughly c2->sol_c

Caption: Troubleshooting logic for common side products.

References

Technical Support Center: Purification of Crude 1-(4-Bromobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(4-Bromobenzyl)pyrrolidine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low yield after purification.

  • Question: I am losing a significant amount of my product during purification. What are the possible causes and solutions?

  • Answer: Low recovery can stem from several factors depending on the purification method.

    • Acid-Base Extraction: Incomplete extraction or back-extraction is a common cause. Ensure the pH is distinctly acidic (pH 1-2) when extracting the amine into the aqueous layer and distinctly basic (pH 12-14) when regenerating the free amine for extraction back into the organic layer.[1][2][3] Use a pH meter for accurate measurements. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve efficiency.

    • Recrystallization: The choice of solvent is critical. If the compound is too soluble in the cold solvent, you will have low recovery. Conversely, if it is not soluble enough in the hot solvent, you may lose product during hot filtration.[4] Experiment with different solvent systems, such as mixed solvents, to find the ideal balance of solubility.[5] Ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation.[4][5]

    • Column Chromatography: The product may be strongly adsorbing to the silica gel, a common issue with amines.[6] To mitigate this, you can deactivate the silica gel by adding a small percentage of a base like triethylamine or ammonia to the eluent.[6] Alternatively, using a different stationary phase like alumina can be beneficial.[6]

Issue 2: Product is not pure after purification.

  • Question: My purified this compound still shows impurities on TLC/NMR. How can I improve the purity?

  • Answer: Persistent impurities suggest that the chosen purification method may not be optimal for separating the specific contaminants present.

    • Identify the Impurity: If possible, identify the structure of the major impurity. Common impurities in this type of synthesis can include unreacted starting materials (4-bromobenzyl bromide and pyrrolidine) or side-products from over-alkylation.[6]

    • Multi-Step Purification: A combination of techniques is often more effective than a single method. For instance, an acid-base extraction can remove acidic and basic impurities, followed by column chromatography or recrystallization to separate the target compound from neutral impurities.[2]

    • Optimize Chromatography Conditions: If using column chromatography, a shallower solvent gradient during elution can improve separation. Experiment with different solvent systems to maximize the difference in retention factors (Rf) between your product and the impurities on a TLC plate before scaling up to a column.

    • Recrystallization Solvent Screening: For recrystallization, screen a variety of solvents to find one that dissolves the impurities well at all temperatures but the product only at elevated temperatures.[4][5]

Issue 3: The product "oils out" during recrystallization.

  • Question: During my attempt to recrystallize this compound, it separated as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[5]

    • Lower the Crystallization Temperature: Try a solvent with a lower boiling point.

    • Slow Cooling: Allow the solution to cool more slowly to give the molecules time to form an ordered crystal lattice.[5] You can insulate the flask to slow down the cooling process.

    • Use a Seed Crystal: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.[5]

    • Solvent Adjustment: Add a small amount of a "co-solvent" in which your compound is less soluble to the oiled-out mixture and try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for tertiary amines like this compound are:

  • Acid-Base Extraction: This technique is highly effective for separating amines from non-basic impurities. The basic amine is protonated with an acid to form a water-soluble salt, which is extracted into an aqueous layer. The aqueous layer is then basified to regenerate the free amine, which can be extracted back into an organic solvent.[1][2][3]

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. For amines, silica gel is often used, but it can sometimes lead to tailing. This can be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[6] Alumina can also be a good alternative stationary phase.[6]

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for achieving high purity.[4] The choice of solvent is crucial for successful recrystallization.[4][5]

  • Distillation: If the compound is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method.[7]

Q2: How do I choose the best purification method for my crude product?

A2: The choice of purification method depends on the physical state of your crude product and the nature of the impurities.

  • For liquid crude products: Start with an acid-base extraction to remove the bulk of non-basic impurities.[1][2] This can be followed by vacuum distillation if the compound is thermally stable, or column chromatography for heat-sensitive compounds.

  • For solid crude products: Recrystallization is often the most effective method for achieving high purity.[4] If recrystallization fails to remove all impurities, dissolving the crude solid and performing an acid-base extraction before recrystallization can be beneficial.

  • For complex mixtures: A combination of methods is often necessary. A typical sequence would be an acid-base extraction followed by column chromatography and then potentially a final recrystallization step if the product is a solid.

Q3: What are the likely impurities in a synthesis of this compound?

A3: The impurities will depend on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials: 4-bromobenzyl bromide and pyrrolidine.

  • Overalkylation Products: Reaction of the product with another molecule of 4-bromobenzyl bromide to form a quaternary ammonium salt.[6]

  • Side-products from the Starting Materials: For instance, impurities present in the commercial 4-bromobenzyl bromide.

Q4: Can I purify this compound by forming a salt and recrystallizing it?

A4: Yes, this is an excellent purification strategy.[6] You can dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate and add a solution of an acid (e.g., HCl in ether) to precipitate the corresponding ammonium salt.[6][7] This salt can then be recrystallized to high purity. The pure amine can be regenerated by dissolving the salt in water and adding a strong base, followed by extraction into an organic solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for Amines (Analogous Compounds)

Purification MethodTypical Recovery Yield (%)Purity Achieved (%)Notes
Acid-Base Extraction85-95>95Excellent for removing non-basic impurities.[1][2]
Recrystallization70-90>99Highly dependent on solvent choice; best for solid products.[4]
Column Chromatography60-85>98Good for complex mixtures; may require base-deactivated silica.[6]
Vacuum Distillation70-90>98Suitable for thermally stable liquids.[7]

Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).

  • Acidification and Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl two more times. Combine all aqueous extracts.

  • Wash (Optional): The initial organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any neutral impurities.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated NaOH solution (e.g., 6 M) with stirring until the pH is >12 (check with pH paper or a meter).

  • Back-Extraction: Extract the basified aqueous layer with three portions of a fresh organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols like ethanol or isopropanol, or a mixed solvent system like ethanol/water, are good starting points.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][5]

  • Crystallization: Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal yield.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Eluent Preparation: Prepare a solvent system that provides a good separation of your product from impurities on a TLC plate (aim for a product Rf of ~0.3). A common eluent for amines is a mixture of hexanes and ethyl acetate, often with the addition of 0.5-1% triethylamine to prevent streaking.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with the prepared solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Liquid or Solid column Column Chromatography acid_base->column If impurities remain recrystallization Recrystallization acid_base->recrystallization If product is solid distillation Vacuum Distillation acid_base->distillation If product is liquid pure_product Pure Product column->pure_product recrystallization->pure_product distillation->pure_product

Caption: A typical workflow for the purification of this compound.

TroubleshootingWorkflow cluster_yield Troubleshoot Low Yield cluster_purity Troubleshoot Impurities start Purification Attempt check_purity Check Purity & Yield start->check_purity low_yield Low Yield? check_purity->low_yield Analyze impure Impure Product? low_yield->impure No check_ph Check pH in Extraction low_yield->check_ph Yes (Extraction) optimize_solvent Optimize Recrystallization Solvent low_yield->optimize_solvent Yes (Recrystallization) deactivate_silica Deactivate Silica Gel low_yield->deactivate_silica Yes (Column) success Successful Purification impure->success No multi_step Combine Purification Methods impure->multi_step Yes optimize_gradient Optimize Chromatography Gradient multi_step->optimize_gradient rescreen_solvents Re-screen Recrystallization Solvents multi_step->rescreen_solvents

Caption: A troubleshooting guide for purification issues.

References

Technical Support Center: Synthesis of 1-(4-Bromobenzyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of 1-(4-Bromobenzyl)pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary synthetic routes:

  • N-Alkylation: This method involves the direct reaction of pyrrolidine with 4-bromobenzyl bromide, typically in the presence of a base. It is a straightforward SN2 reaction.

  • Reductive Amination: This is a two-step, one-pot process where 4-bromobenzaldehyde is first reacted with pyrrolidine to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the final product. This method can avoid issues like over-alkylation common in direct alkylation.[1]

Q2: My N-alkylation reaction is resulting in a low yield and a significant amount of an insoluble white precipitate. What is happening?

A2: You are likely observing over-alkylation. The desired product, this compound, is a tertiary amine and can react again with 4-bromobenzyl bromide to form a quaternary ammonium salt, which is often insoluble in common organic solvents. To mitigate this, consider using a molar excess of pyrrolidine relative to the 4-bromobenzyl bromide.

Q3: In my reductive amination, I see a significant amount of 4-bromobenzyl alcohol as a byproduct. How can I prevent this?

A3: The formation of 4-bromobenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde before it can form the iminium ion with pyrrolidine. This is common with strong reducing agents like sodium borohydride (NaBH₄) if conditions are not optimized.[1] To avoid this, use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials, intermediates, and the product. The spots can be visualized under UV light. For reductive amination, you can track the disappearance of the 4-bromobenzaldehyde spot and the appearance of the product spot.

Q5: What is the best way to purify the final product?

A5: Flash column chromatography on silica gel is the most effective method for purifying this compound from unreacted starting materials and side products. A gradient elution with a solvent system like ethyl acetate in hexanes is typically successful.

Synthesis Route Overview

The following diagram illustrates the two primary synthetic pathways to obtain this compound.

Synthesis_Pathways cluster_alkylation Route 1: N-Alkylation cluster_reductive_amination Route 2: Reductive Amination Pyrrolidine_A Pyrrolidine Product_A This compound Pyrrolidine_A->Product_A BromobenzylBromide 4-Bromobenzyl Bromide BromobenzylBromide->Product_A Base Base (e.g., K₂CO₃) Solvent (e.g., ACN) Base->Product_A Pyrrolidine_B Pyrrolidine Iminium Iminium Ion (Intermediate) Pyrrolidine_B->Iminium Bromobenzaldehyde 4-Bromobenzaldehyde Bromobenzaldehyde->Iminium Product_B This compound Iminium->Product_B ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) ReducingAgent->Product_B

Diagram 1: Primary synthetic routes for this compound.

Troubleshooting Guides

Route 1: N-Alkylation Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient base strength or solubility.2. Low reaction temperature.3. Steric hindrance.1. Use a stronger or more soluble base (e.g., Cs₂CO₃).2. Increase the reaction temperature (e.g., reflux in acetonitrile).3. If applicable, consider a less hindered starting material.
Major Side Product (Insoluble) Over-alkylation : The product reacts with another molecule of 4-bromobenzyl bromide to form a quaternary ammonium salt.1. Use a molar excess of pyrrolidine (2-3 equivalents).2. Add 4-bromobenzyl bromide slowly to the reaction mixture.3. Conduct the reaction at a lower temperature to control the rate.
Difficult Purification Presence of unreacted pyrrolidine and base.1. Perform an aqueous workup: wash the organic layer with water or brine to remove the base.2. An acidic wash (e.g., dilute HCl) can remove excess pyrrolidine. Neutralize with a basic wash (e.g., NaHCO₃) afterwards.
Route 2: Reductive Amination Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Incomplete imine/iminium ion formation.2. Insufficient reducing agent.1. Ensure anhydrous conditions. The use of a dehydrating agent like molecular sieves can help drive imine formation.2. Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).
4-Bromobenzyl Alcohol Formation The reducing agent is reducing the aldehyde faster than the iminium ion.1. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) .[1]2. Ensure the imine has sufficient time to form before adding the reducing agent if using a two-step addition protocol.
Unreacted Aldehyde Remains Imine formation is slow or the equilibrium is unfavorable.1. Use a catalytic amount of acetic acid to promote imine formation.2. Allow the aldehyde and pyrrolidine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent.

Data on Reaction Conditions

Reductive Amination of Substituted Benzaldehydes

The following table summarizes yields for the reductive amination of various benzaldehydes with anilines using NaBH₄ and a cation exchange resin (DOWEX(R)50WX8) in THF, which is analogous to the synthesis with pyrrolidine. This demonstrates the general effectiveness of this method.

AldehydeAmineProductTime (min)Yield (%)
BenzaldehydeAnilineN-Benzylaniline2091
4-Bromobenzaldehyde AnilineN-(4-Bromobenzyl)aniline2088
4-Bromobenzaldehyde 4-MethoxyanilineN-(4-Bromobenzyl)-4-methoxyaniline4088
4-Methylbenzaldehyde4-BromoanilineN-(4-Methylbenzyl)-4-bromoaniline3093
Data adapted from a study on the reductive amination of aldehydes with NaBH4 and DOWEX(R)50WX8.[2]

Experimental Protocols

Protocol 1: N-Alkylation of Pyrrolidine
  • Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrrolidine (1.2 eq.) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Solvent : Add anhydrous acetonitrile (ACN) to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.

  • Reagent Addition : While stirring, add a solution of 4-bromobenzyl bromide (1.0 eq.) in anhydrous ACN dropwise at room temperature.

  • Reaction : Heat the reaction mixture to reflux (approx. 82°C) and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup : Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-20% ethyl acetate in hexanes).

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
  • Setup : To a dry round-bottom flask with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.0 eq.) and pyrrolidine (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Reaction : Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup : Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCE).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to obtain the crude product. Purify by flash column chromatography on silica gel (eluent: gradient of 0-20% ethyl acetate in hexanes).

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Yield is Low Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Identify_Route Which synthesis route? Check_Completion->Identify_Route Yes No_Completion Incomplete Reaction Check_Completion->No_Completion No Alkylation_Route N-Alkylation Identify_Route->Alkylation_Route Alkylation Red_Am_Route Reductive Amination Identify_Route->Red_Am_Route Red. Am. Optimize_Time_Temp Increase reaction time or temperature No_Completion->Optimize_Time_Temp Check_Reagents Check reagent purity and stoichiometry Optimize_Time_Temp->Check_Reagents Overalkylation Over-alkylation observed? (Insoluble precipitate) Alkylation_Route->Overalkylation Yes_Overalkylation Use excess pyrrolidine. Add alkyl halide slowly. Overalkylation->Yes_Overalkylation Yes No_Overalkylation Check base strength and reaction conditions. Overalkylation->No_Overalkylation No Alcohol_Byproduct Alcohol byproduct observed? (e.g., 4-bromobenzyl alcohol) Red_Am_Route->Alcohol_Byproduct Yes_Alcohol Use milder reducing agent (e.g., NaBH(OAc)₃) Alcohol_Byproduct->Yes_Alcohol Yes No_Alcohol Incomplete imine formation? Add cat. acid, use dehydrating agent. Alcohol_Byproduct->No_Alcohol No

Diagram 2: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Troubleshooting Reactions with 1-(4-Bromobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Bromobenzyl)pyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic reactions involving this versatile building block.

Frequently Asked questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is primarily used as an aryl bromide in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common applications include:

  • Suzuki-Miyaura Coupling: To form a C(sp²)–C(sp²) bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a C(sp²)–N bond with primary or secondary amines.[1][2]

  • Heck Reaction: To couple with alkenes for the synthesis of substituted olefins.[2]

  • Sonogashira Coupling: For reaction with terminal alkynes to generate arylalkynes.[3][4]

Q2: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the common causes?

A2: Low yields in Suzuki-Miyaura couplings can arise from several factors. Key areas to investigate include:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[5]

  • Base Selection: The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base's strength and solubility can significantly impact the reaction rate and yield.

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh batch or a more stable boronic ester derivative.

  • Side Reactions: The most common side reactions are homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group).[6][7]

Q3: I am observing significant byproduct formation in my Buchwald-Hartwig amination. What are the likely culprits?

A3: Byproduct formation in Buchwald-Hartwig aminations can be complex. Common issues include:

  • Catalyst Poisoning: The pyrrolidine nitrogen in your starting material or other nitrogen-containing compounds in the reaction mixture can coordinate to the palladium catalyst, inhibiting its activity.[5]

  • Hydrodehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 1-benzylpyrrolidine.

  • β-Hydride Elimination: This can be a competing pathway, especially with certain amine substrates, leading to undesired byproducts.[2]

Q4: Are there any specific considerations for the purification of products derived from this compound?

A4: Products derived from this compound will contain a basic pyrrolidine moiety. This can sometimes complicate purification by silica gel chromatography due to interactions with the acidic silica. To mitigate this, you can:

  • Use a mobile phase containing a small amount of a basic additive, such as triethylamine (typically 0.1-1%).

  • Use deactivated or basic alumina for chromatography.

  • Purify the product as a salt (e.g., hydrochloride salt) and then neutralize it after purification.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or No Product Formation

Potential Cause Troubleshooting Step Rationale
Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere.Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture.[5]
Inefficient Catalyst SystemScreen different palladium pre-catalysts and ligands. Buchwald-type biarylphosphine ligands are often effective.The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.
Inappropriate BaseScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry.The base is essential for the transmetalation step, and its strength and solubility can be critical.
Poor Solvent QualityUse anhydrous and thoroughly degassed solvents. Common solvents include toluene, dioxane, and THF.[8]Oxygen can lead to the formation of palladium black and catalyst deactivation.[5]
Low Reaction TemperatureGradually increase the reaction temperature. Most Suzuki couplings require heating (80-110 °C).Higher temperatures can overcome activation energy barriers for challenging substrates.

Problem: Significant Byproduct Formation (e.g., Homocoupling, Dehalogenation)

Potential Cause Troubleshooting Step Rationale
Presence of OxygenEnsure rigorous degassing of solvents and use of a robust inert atmosphere.Oxygen promotes the homocoupling of boronic acids.[6]
Suboptimal BaseUse a weaker base or a different base altogether.The choice of base can influence the rates of competing side reactions.
Prolonged Reaction TimeMonitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.Extended heating can lead to catalyst decomposition and increased byproduct formation.
Buchwald-Hartwig Amination

Problem: Low or No Product Formation

Potential Cause Troubleshooting Step Rationale
Catalyst PoisoningUse a higher catalyst loading or a more robust ligand (e.g., a bulky biarylphosphine ligand).The pyrrolidine nitrogen can inhibit the palladium catalyst. A more active catalyst system can overcome this.[5]
Inappropriate BaseScreen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).The base is crucial for the deprotonation of the amine and regeneration of the catalyst.[8]
Low Reactivity of AmineFor less nucleophilic amines, consider using a stronger base and a more electron-rich ligand.These conditions can enhance the rate of the catalytic cycle.
Reagent InsolubilityChoose a solvent in which all components are soluble at the reaction temperature (e.g., toluene, dioxane).[8]Poor solubility can lead to a slow and incomplete reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound. These should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001695
4-Bromoanisole4-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901292
1-Bromo-4-nitrobenzenePhenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF80898

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene1001896
4-BromoanisoleAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102485
1-Bromo-4-fluorobenzenen-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH901291

Visualizations

Synthesis Workflow for a 1-(4-Arylbenzyl)pyrrolidine Derivative

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Formation cluster_workup Workup & Purification cluster_final Final Product A This compound C Pd Catalyst Ligand Base Solvent, Heat A->C B Arylboronic Acid B->C D 1-(4-Arylbenzyl)pyrrolidine C->D E Aqueous Workup D->E F Column Chromatography E->F G Purified 1-(4-Arylbenzyl)pyrrolidine F->G

Caption: Workflow for the synthesis of a 1-(4-Arylbenzyl)pyrrolidine derivative via Suzuki-Miyaura coupling.

Representative Signaling Pathway for a Pyrrolidine-Containing Sigma-1 Receptor Ligand

Derivatives of this compound may act as ligands for the sigma-1 (σ₁) receptor, a molecular chaperone in the endoplasmic reticulum involved in cellular stress responses.[9][10][11]

G cluster_ligand Ligand Binding cluster_downstream Downstream Effects Ligand Pyrrolidine Derivative (e.g., from this compound) Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds to IP3R IP3 Receptor Sigma1->IP3R Interacts with Cell_Signaling Modulation of Cellular Signaling Pathways (e.g., NMDAR, ion channels) Sigma1->Cell_Signaling Modulates Ca_Release Ca²⁺ Release Modulation IP3R->Ca_Release Regulates Cell_Survival Cell Survival / Apoptosis Ca_Release->Cell_Survival Cell_Signaling->Cell_Survival

Caption: A simplified signaling pathway illustrating the potential role of a pyrrolidine-based sigma-1 receptor ligand.

References

stability issues of 1-(4-Bromobenzyl)pyrrolidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-(4-Bromobenzyl)pyrrolidine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] It is advisable to protect it from direct sunlight and moisture.[1][4] For long-term storage, keeping the compound under an inert gas atmosphere, such as nitrogen, can prevent potential degradation.[4][5]

Q2: Is this compound sensitive to light?

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions. It is also advisable to keep it away from heat, sparks, and open flames.[1][2][4]

Q4: What are the expected hazardous decomposition products of this compound?

A4: Under thermal decomposition or combustion, this compound may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and bromine.[1][3]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Potency

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored in a cool, dry place, away from light and incompatible materials.

  • Check for Physical Changes: Inspect the compound for any changes in color or physical state, which might indicate degradation.

  • Perform Purity Analysis: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to assess the purity of the compound. Compare the results with the certificate of analysis or a fresh sample.

  • Implement a Stability Study: If degradation is suspected, a forced degradation study can help identify the conditions under which the compound is unstable.[6][7][8]

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Cause: Formation of degradation products during the experiment.

Troubleshooting Steps:

  • Analyze Experimental Conditions: Review the pH, temperature, and solvents used in your experiment. The pyrrolidine ring can be susceptible to opening under extreme pH conditions, and the benzyl group can undergo oxidation.

  • Conduct a Forced Degradation Study: A systematic forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions can help identify the potential degradation products.[7][9][10]

  • Characterize Degradation Products: Use techniques like LC-MS/MS or NMR to identify the structure of the unknown peaks.

  • Optimize Experimental Protocol: Based on the stability data, modify the experimental conditions (e.g., adjust pH, use antioxidants, protect from light) to minimize degradation.

Data Presentation

The following tables illustrate how quantitative data from a forced degradation study of this compound could be presented.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of Degradants
Acidic Hydrolysis 0.1 M HCl24 hours6015%2
Basic Hydrolysis 0.1 M NaOH24 hours608%1
Oxidative 3% H₂O₂24 hours2525%3
Thermal Solid State48 hours805%1
Photolytic UV Light (254 nm)24 hours2512%2

Table 2: Chromatographic Purity of this compound Under Stress Conditions

Stress ConditionPurity by HPLC (%)Retention Time (min)
Control (T=0) 99.8%5.2
Acidic Hydrolysis 84.8%5.2
Basic Hydrolysis 91.5%5.2
Oxidative 74.7%5.2
Thermal 94.9%5.2
Photolytic 87.6%5.2

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

    • Keep the vial at 60°C for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.

    • Keep the vial at 60°C for 24 hours.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.

    • Keep the vial at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify any degradation products by comparing the chromatograms of stressed samples with that of the control.

Visualizations

Stability_Testing_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_characterization 4. Characterization & Reporting start Start: Obtain this compound prep_stock Prepare Stock Solution start->prep_stock acid Acidic Hydrolysis prep_stock->acid base Basic Hydrolysis prep_stock->base oxidation Oxidative Degradation prep_stock->oxidation thermal Thermal Degradation prep_stock->thermal photo Photolytic Degradation prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc purity Assess Purity & Degradation hplc->purity lcms LC-MS/MS for Degradant ID purity->lcms If degradants > threshold report Generate Stability Report purity->report If stable or degradants < threshold lcms->report end_node End: Stability Profile Established report->end_node

Caption: Workflow for a forced degradation stability study.

Hypothetical_Degradation_Pathway cluster_degradation Potential Degradation Pathways parent This compound C₁₁H₁₄BrN oxidation Oxidation N-Oxide Formation parent->oxidation Oxidizing Agent (e.g., H₂O₂) debenzylation Debenzylation Pyrrolidine & 4-Bromobenzyl alcohol parent->debenzylation Reductive Cleavage / Strong Acid ring_opening Hydrolysis Ring Opening parent->ring_opening Extreme pH

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Synthesis of 1-(4-Bromobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the synthesis of 1-(4-Bromobenzyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two primary, scalable methods for the synthesis of this compound:

  • Reductive Amination: This is a highly reliable method that involves the reaction of 4-bromobenzaldehyde with pyrrolidine to form an iminium ion, which is then reduced in situ to the desired tertiary amine.[1][2] This method is often preferred as it avoids the common issue of over-alkylation.[1]

  • Direct Alkylation (N-alkylation): This is a classical S(_N)2 reaction where pyrrolidine is directly alkylated using 4-bromobenzyl bromide. While straightforward, this method can be difficult to control and may lead to the formation of a quaternary ammonium salt as a byproduct.[1][3]

Q2: Which synthesis route is generally recommended for a high-yield, clean product?

For scalability and product purity, reductive amination is generally the superior method. It is a more controlled reaction that minimizes the formation of byproducts like quaternary ammonium salts, which can be challenging to separate from the tertiary amine product.[1][2] The use of selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)(_3)) allows for a convenient one-pot procedure.

Q3: How is the common starting material, 4-bromobenzyl bromide, synthesized?

4-bromobenzyl bromide is typically prepared via the free-radical bromination of 4-bromotoluene.[4][5] The reaction involves dissolving 4-bromotoluene in a solvent like carbon tetrachloride and adding elemental bromine while irradiating with a UV lamp.[4]

Q4: What are the critical safety precautions for this synthesis?

  • 4-Bromobenzyl bromide is a lachrymator (induces tearing) and an irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium triacetoxyborohydride (NaBH(OAc)(_3)) and sodium cyanoborohydride (NaBH(_3)CN) are water-sensitive. NaBH(_3)CN can release toxic hydrogen cyanide gas upon contact with acid. Always handle these reagents in a dry environment and quench reactions carefully.

  • Solvents like dichloromethane (DCM) and dichloroethane (DCE) are volatile and potentially carcinogenic. Use them exclusively within a fume hood.

Synthesis Route Comparison

The following diagram illustrates the two primary synthesis pathways.

cluster_reactants Starting Materials cluster_RA Route 1: Reductive Amination cluster_DA Route 2: Direct Alkylation Pyrrolidine Pyrrolidine Product This compound Pyrrolidine->Product SN2 Reaction Imine Iminium Ion Intermediate Pyrrolidine->Imine Aldehyde 4-Bromobenzaldehyde Aldehyde->Imine Halide 4-Bromobenzyl Bromide Halide->Product QuatSalt Quaternary Ammonium Salt (Byproduct) Halide->QuatSalt Product->QuatSalt Over-alkylation Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Imine Base Base (e.g., K₂CO₃, Et₃N) Base->Product

Caption: Comparison of Reductive Amination and Direct Alkylation pathways.

Troubleshooting Guides

Route 1: Reductive Amination
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Iminium Ion Formation: Incorrect pH; water scavenging needed.1. Ensure the reaction is slightly acidic (pH 5-7) to promote imine formation. Add a few drops of acetic acid. For small-scale reactions, adding a drying agent like MgSO(_4) can help drive the equilibrium.
2. Decomposition of Reducing Agent: Moisture in the reaction vessel or solvents.2. Use anhydrous solvents. Add the reducing agent under an inert atmosphere (N(_2) or Ar).
3. Premature Reduction of Aldehyde: The reducing agent is too strong (e.g., NaBH(_4)).3. Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)(_3)) or sodium cyanoborohydride (NaBH(_3)CN).[1][2]
Presence of Unreacted 4-Bromobenzaldehyde 1. Insufficient Reducing Agent: Stoichiometry is incorrect.1. Use a slight excess (1.2-1.5 equivalents) of the reducing agent. Monitor the reaction by TLC or LC-MS and add more reducing agent if necessary.
2. Reaction Time Too Short: The reaction has not gone to completion.2. Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.
Formation of 4-Bromobenzyl Alcohol Byproduct 1. Non-selective Reducing Agent: Use of a strong reducing agent like NaBH(_4).1. Switch to NaBH(OAc)(_3), which is highly selective for the iminium ion over the aldehyde.[2]
2. Incorrect Order of Addition: Adding the reducing agent before imine formation is complete.2. Pre-stir the aldehyde and amine for 30-60 minutes to allow for imine formation before adding the reducing agent.
Route 2: Direct Alkylation (N-alkylation)
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield & Complex Product Mixture 1. Over-alkylation: The desired tertiary amine product reacts further with 4-bromobenzyl bromide to form a quaternary ammonium salt.[1][3]1. Use a slight excess of pyrrolidine (1.1-1.5 equivalents) to ensure the alkylating agent is consumed. Add the 4-bromobenzyl bromide slowly to the solution of pyrrolidine.
2. Slow Reaction Rate: Insufficient temperature or poor solvent choice.2. Gently heat the reaction (e.g., 40-60 °C). Use a polar aprotic solvent like acetonitrile or DMF.
Difficulty in Product Purification 1. Presence of Quaternary Salt: The quaternary ammonium salt byproduct can be difficult to separate.1. During aqueous workup, the desired product will be in the organic layer after basification, while the quaternary salt remains in the aqueous layer. If separation is still difficult, column chromatography on silica gel is recommended.
2. Unreacted Starting Materials: The reaction did not go to completion.2. Monitor the reaction by TLC. After completion, perform an acid-base extraction to remove unreacted pyrrolidine and a wash to remove the inorganic base.

Experimental Protocols

Protocol 1: Reductive Amination (Preferred Method)

This protocol is adapted from standard procedures for reductive amination.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-bromobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.2 M concentration).

  • Amine Addition: Add pyrrolidine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)(_3)) (1.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO(_3) solution. Stir for 30 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Direct Alkylation

This protocol is based on general S(_N)2 alkylation procedures.

  • Setup: To a round-bottom flask, add pyrrolidine (1.2 eq), a non-nucleophilic base such as potassium carbonate (K(_2)CO(_3)) (2.0 eq), and a polar aprotic solvent like acetonitrile.

  • Substrate Addition: Prepare a solution of 4-bromobenzyl bromide (1.0 eq) in a minimal amount of acetonitrile. Add this solution dropwise to the stirring pyrrolidine mixture at room temperature over 30 minutes.

  • Reaction: Heat the mixture to 40-50 °C and stir for 4-12 hours. Monitor the consumption of the benzyl bromide by TLC.

  • Work-up: After cooling to room temperature, filter off the solid base.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate to yield the crude product. Purify by column chromatography if needed.

Troubleshooting Workflow: Low Yield in Reductive Amination

The following diagram provides a logical workflow for troubleshooting low product yield in a reductive amination reaction.

Start Start: Low Yield Observed D1 Analyze crude NMR/LC-MS. Is starting aldehyde present? Start->D1 End Problem Solved D2 Is 4-bromobenzyl alcohol byproduct observed? D1->D2 No A1 Increase equivalents of reducing agent (1.5x) and extend reaction time (>12h). D1->A1 Yes D3 Are starting materials pure and solvents anhydrous? D2->D3 No A2 Switch to milder reducing agent (NaBH(OAc)₃). Pre-stir aldehyde and amine for 1h before adding reductant. D2->A2 Yes A3 Use freshly distilled solvents. Ensure reagents are dry and run reaction under N₂. D3->A3 No A4 Check reaction pH. Ensure it is weakly acidic (5-7) to promote iminium formation. D3->A4 Yes A1->End A2->End A3->End A4->End

Caption: A step-by-step guide to diagnosing low yields in reductive amination.

References

Technical Support Center: Characterization of 1-(4-Bromobenzyl)pyrrolidine and its Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1-(4-Bromobenzyl)pyrrolidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges in characterizing this compound and its products often stem from:

  • Presence of Impurities: Side-products from the synthesis, such as unreacted starting materials (pyrrolidine, 4-bromobenzyl halide) or over-alkylated quaternary ammonium salts, can complicate spectral interpretation.

  • Sample Stability: The compound may be susceptible to degradation under certain conditions (e.g., light, heat, or extreme pH), leading to the formation of new, unexpected products.

  • Ambiguous Spectral Data: Overlapping signals in NMR spectra, complex fragmentation patterns in mass spectrometry, and poor chromatographic resolution can make definitive structure elucidation difficult.

Q2: What are the expected starting materials and potential impurities from the synthesis of this compound?

A2: this compound is typically synthesized via the nucleophilic substitution of a 4-bromobenzyl halide with pyrrolidine. Potential impurities to be aware of during characterization include:

  • Unreacted Pyrrolidine: A volatile and basic starting material.

  • Unreacted 4-Bromobenzyl Halide (e.g., Bromide or Chloride): An electrophilic starting material.

  • Dibenzylpyrrolidinium Salts: Formed by over-alkylation of the product.

  • Impurities from 4-Bromobenzyl Halide Synthesis: Such as poly-brominated species or isomers.

Q3: How can I assess the stability of my this compound product?

A3: Forced degradation studies are essential to understand the stability of your compound. These studies involve subjecting the material to stress conditions more severe than those it would typically encounter during storage or use. This helps to identify potential degradation products and establish the stability-indicating nature of your analytical methods.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Unexpected signals in the 1H NMR spectrum.

  • Possible Cause: Presence of residual solvents, starting materials, or side-products.

  • Troubleshooting Steps:

    • Identify Solvent Peaks: Compare observed signals to known chemical shifts of common laboratory solvents.

    • Check for Starting Materials:

      • Pyrrolidine: Look for broad signals corresponding to the N-H proton and multiplets for the CH2 groups.

      • 4-Bromobenzyl Halide: Expect a singlet for the benzylic CH2 protons and an AA'BB' system for the aromatic protons.

    • Consider Side-Products: Over-alkylation can lead to the formation of a quaternary ammonium salt, which would show shifts in the signals corresponding to the protons adjacent to the nitrogen.

    • Purification: If impurities are confirmed, purify the sample using techniques like column chromatography or recrystallization.

Issue 2: Broad or poorly resolved peaks for the pyrrolidine protons.

  • Possible Cause:

    • Conformational Exchange: The pyrrolidine ring can undergo rapid conformational changes, leading to peak broadening.

    • Proton Exchange: If acidic protons are present (e.g., from residual acid), this can lead to exchange broadening of nearby signals.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve conformational isomers. At lower temperatures, the exchange may slow down, resulting in sharper signals for individual conformers.

    • Solvent Change: Using a different NMR solvent can sometimes alter the conformation or exchange rates, leading to better resolution.

    • pH Adjustment: If proton exchange is suspected, adding a small amount of D2O and a suitable buffer can help to sharpen the signals.

Mass Spectrometry (MS)

Issue 1: The observed molecular ion peak is weak or absent.

  • Possible Cause: The molecular ion of this compound may be unstable under the ionization conditions (e.g., Electron Impact - EI) and readily undergoes fragmentation.

  • Troubleshooting Steps:

    • Use a Softer Ionization Technique: Employ techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less energetic and more likely to yield an intact molecular ion or a protonated molecule [M+H]+.

    • Look for Characteristic Fragments: Even in the absence of a clear molecular ion, the fragmentation pattern can provide structural information.

Issue 2: Ambiguous fragmentation pattern.

  • Possible Cause: Multiple fragmentation pathways can lead to a complex spectrum.

  • Troubleshooting Steps:

    • Identify Key Fragments: For this compound, expect to see fragments corresponding to:

      • Loss of the pyrrolidine ring.

      • Formation of the tropylium ion (m/z 91) or a bromotropylium ion.

      • Cleavage at the benzylic position.

    • High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the ions, allowing for the determination of their elemental composition and aiding in the identification of fragments.

    • Tandem Mass Spectrometry (MS/MS): By isolating a specific ion and fragmenting it further, MS/MS can help to elucidate fragmentation pathways and confirm structural assignments.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing or fronting).

  • Possible Cause:

    • Secondary Interactions: The basic nitrogen of the pyrrolidine ring can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.

    • Column Overload: Injecting too much sample can cause peak distortion.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Add a Competitive Base: Including a small amount of a basic modifier like triethylamine (TEA) or using a buffer can help to mask the silanol groups and improve peak shape.

      • Adjust pH: Ensure the mobile phase pH is appropriate for the analyte. For a basic compound like this compound, a slightly acidic to neutral pH is often suitable.

    • Use a Different Column: Columns with end-capping or those specifically designed for the analysis of basic compounds can reduce peak tailing.

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

Issue 2: Co-elution of the main peak with impurities.

  • Possible Cause: The chromatographic conditions are not optimized for the separation of the product from closely related impurities.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Gradient Elution: A gradient of increasing organic solvent concentration can improve the resolution of components with different polarities.

      • Solvent Type: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as this can alter the selectivity of the separation.

    • Change the Stationary Phase: Using a column with a different chemistry (e.g., a phenyl or cyano phase instead of C18) can provide a different separation mechanism and resolve co-eluting peaks.

    • Adjust Temperature: Changing the column temperature can affect the retention times and selectivity of the separation.

Data Presentation

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

Assignment 1H NMR (ppm) 13C NMR (ppm)
Pyrrolidine CH2 (alpha to N)~2.5 - 2.7~54
Pyrrolidine CH2 (beta to N)~1.7 - 1.9~23
Benzylic CH2~3.5 - 3.7~60
Aromatic CH (ortho to CH2)~7.2 - 7.4~131
Aromatic CH (ortho to Br)~7.4 - 7.6~131
Aromatic C-Br-~120
Aromatic C-CH2-~138

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z Possible Fragment Notes
240/242[M]+•Molecular ion with isotopic pattern for Bromine
239/241[M-H]+Loss of a hydrogen atom
170/172[M - C4H8N]+Loss of the pyrrolidine ring
159[M - Br]+Loss of the bromine atom
91[C7H7]+Tropylium ion
70[C4H8N]+Pyrrolidinyl fragment

Experimental Protocols

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Cap the tube and gently invert to dissolve the sample. Sonication may be used if necessary.

  • If required, add a small amount of an internal standard (e.g., TMS).

  • Acquire the 1H and 13C NMR spectra according to the instrument's standard operating procedures.

General HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This is a starting point and should be optimized to achieve the desired separation.

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified time.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% H2O2 and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for a specified time.

  • Photolytic Degradation: Expose the solid sample or a solution of the sample to UV light (e.g., 254 nm) for a specified time.

  • Analyze the stressed samples by a stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_stability Stability Assessment start Pyrrolidine + 4-Bromobenzyl Halide reaction Nucleophilic Substitution start->reaction crude_product Crude this compound reaction->crude_product purification Column Chromatography / Recrystallization crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms hplc HPLC Analysis pure_product->hplc forced_degradation Forced Degradation Studies pure_product->forced_degradation stability_data Stability Profile forced_degradation->stability_data troubleshooting_logic cluster_nmr NMR Issues cluster_ms MS Issues cluster_hplc HPLC Issues start Characterization Issue Identified nmr_issue Unexpected NMR Signals start->nmr_issue NMR ms_issue Weak/Absent Molecular Ion start->ms_issue MS hplc_issue Poor Peak Shape/Resolution start->hplc_issue HPLC check_impurities Check for Impurities/Solvents nmr_issue->check_impurities Extra Peaks vt_nmr Perform VT-NMR nmr_issue->vt_nmr Broad Peaks soft_ionization Use Soft Ionization (ESI/CI) ms_issue->soft_ionization hrms Perform HRMS/MS-MS ms_issue->hrms Complex Fragments optimize_mobile_phase Optimize Mobile Phase hplc_issue->optimize_mobile_phase change_column Change Stationary Phase hplc_issue->change_column

avoiding decomposition of 1-(4-Bromobenzyl)pyrrolidine during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Bromobenzyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding decomposition of this compound during experimental workup.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup of reactions involving this compound, presented in a question-and-answer format.

Issue 1: Product Loss or Unexpected Side Products After Acidic Wash

Q1: I am losing a significant amount of my this compound product after performing an acidic wash (e.g., with HCl) to remove basic impurities. What could be the cause?

A1: While this compound is a base and is expected to partition into the aqueous acidic layer, harsh acidic conditions can sometimes promote N-debenzylation, leading to the formation of pyrrolidine and 4-bromobenzyl derivatives.[1][2][3][4] This is particularly a risk if the temperature increases during the wash or if certain other reactive species are present.

Troubleshooting Steps:

  • Use a milder acid: Instead of strong mineral acids like concentrated HCl, consider using a weaker organic acid like acetic acid or a dilute solution of a strong acid (e.g., 1M HCl).[1][2]

  • Control the temperature: Perform the acidic wash at a low temperature (0-5 °C) by pre-chilling your solutions and using an ice bath.

  • Minimize contact time: Do not let the organic layer remain in contact with the acidic aqueous layer for an extended period. Separate the layers promptly after extraction.

  • Alternative purification: If acidic washes are consistently problematic, consider alternative purification methods such as column chromatography on silica gel or alumina, or vacuum distillation if the product is thermally stable.

Issue 2: Product Degradation upon Exposure to Air or During Concentration

Q2: My purified this compound appears to decompose, indicated by a color change or the appearance of new spots on TLC, especially after solvent evaporation. Why is this happening?

A2: this compound, being a tertiary amine, is susceptible to oxidative degradation.[5][6][7] This can be initiated by atmospheric oxygen, especially when heated or in the presence of trace metal impurities which can catalyze oxidation. The initial step often involves the formation of an amine oxide, which can undergo further reactions.[7][8]

Troubleshooting Steps:

  • Work under an inert atmosphere: During workup and especially during solvent removal, use an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Avoid excessive heat: Concentrate your product solution under reduced pressure at the lowest possible temperature (rotary evaporation with a water bath at or below room temperature is recommended).

  • Use of antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the solution before concentration can help prevent oxidation.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Issue 3: Formation of an Aldehyde Impurity

Q3: I have identified 4-bromobenzaldehyde as a significant impurity in my final product. What is the likely cause of its formation?

A3: The formation of 4-bromobenzaldehyde is a strong indicator of oxidative cleavage of the N-benzyl group.[5] This is a known decomposition pathway for N-benzylamines under oxidative conditions.[3][9][10] The presence of residual oxidizing agents from the reaction or exposure to air at elevated temperatures during workup can facilitate this decomposition.

Troubleshooting Steps:

  • Quench oxidizing agents: Ensure that any oxidizing agents used in the preceding reaction are completely quenched before starting the workup. Common quenching agents include sodium thiosulfate or sodium sulfite for halogen-based oxidants.

  • Degas solvents: Using solvents that have been degassed (by bubbling an inert gas through them) for extraction and chromatography can reduce the presence of dissolved oxygen.

  • Review reaction conditions: If this is a persistent issue, re-evaluate the reaction conditions to see if a less harsh or more selective reagent can be used.

Frequently Asked Questions (FAQs)

Q4: What is the general stability of this compound under typical workup conditions?

A4: this compound is a relatively stable tertiary amine. However, it is susceptible to decomposition under strongly acidic or oxidative conditions.[1][3][5] Careful control of pH, temperature, and atmospheric exposure is crucial for maintaining its integrity during workup.

Q5: Can I use a basic wash during the workup?

A5: Yes, a basic wash (e.g., with saturated aqueous sodium bicarbonate or dilute sodium hydroxide) is generally safe and often recommended to remove acidic impurities. This compound is stable under mild basic conditions.

Q6: What is the best way to purify this compound if it contains non-polar impurities?

A6: An acid-base extraction is a good first step. Dissolve the crude product in a suitable organic solvent (like dichloromethane or ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-polar impurities in the organic layer. Then, basify the aqueous layer with a base like NaOH to a pH > 10 and extract the purified amine back into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and carefully remove the solvent under reduced pressure.

Q7: How can I monitor the stability of my compound during workup?

A7: Thin-layer chromatography (TLC) is an excellent tool for monitoring the stability of your compound. Take small aliquots at different stages of the workup and compare them to a reference spot of the pure compound. The appearance of new spots or a change in the intensity of the product spot can indicate decomposition.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Purification

This protocol is designed to separate this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 mL per gram of crude material). Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH until the pH is > 10.

  • Back Extraction: Extract the basified aqueous solution with ethyl acetate (3 x 10 mL per gram of crude material).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 10 mL per gram of crude material), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Protocol 2: Workup for Reactions Involving Oxidizing Agents

This protocol includes a quenching step to remove residual oxidizing agents.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add a quenching solution (e.g., a saturated aqueous solution of sodium thiosulfate or sodium bisulfite) until the oxidizing agent is consumed (as indicated by a negative starch-iodide test for peroxide-based oxidants, for example).

  • Extraction: Proceed with the standard acid-base extraction as described in Protocol 1.

Visualizations

Logical Workflow for Troubleshooting Decomposition

This diagram outlines a logical sequence of steps to diagnose and resolve the decomposition of this compound during workup.

Decomposition_Troubleshooting start Decomposition Observed During Workup check_tlc Analyze TLC for Impurities start->check_tlc aldehyde Aldehyde (e.g., 4-bromobenzaldehyde) present? check_tlc->aldehyde smearing Baseline smearing or multiple unidentifiable spots? check_tlc->smearing product_loss Low yield after acidic wash? check_tlc->product_loss aldehyde->smearing No oxidative_cleavage Likely Oxidative Cleavage aldehyde->oxidative_cleavage Yes smearing->product_loss No general_oxidation Likely General Oxidation/Degradation smearing->general_oxidation Yes debenzylation Possible Acid-Catalyzed Debenzylation product_loss->debenzylation Yes solution_oxidation Quench Oxidants Work under Inert Atmosphere Avoid Heat oxidative_cleavage->solution_oxidation solution_general Use Degassed Solvents Store Purified Product Properly Avoid Heat general_oxidation->solution_general solution_acid Use Milder Acid (e.g., 1M HCl, AcOH) Control Temperature (0-5 °C) Minimize Contact Time debenzylation->solution_acid

Caption: Troubleshooting flowchart for decomposition of this compound.

Potential Decomposition Pathways

This diagram illustrates the main chemical transformations that can lead to the decomposition of this compound during workup.

Decomposition_Pathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_acid Acid-Catalyzed Degradation reactant This compound amine_oxide N-Oxide Formation reactant->amine_oxide [O] (e.g., H₂O₂, Air) aldehyde Oxidative N-Debenzylation (forms 4-Bromobenzaldehyde) reactant->aldehyde [O], Δ (e.g., Air, heat) debenzylation N-Debenzylation (forms Pyrrolidine) reactant->debenzylation H⁺ (Strong Acid)

Caption: Key decomposition pathways for this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-(4-Bromobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromobenzyl)pyrrolidine in palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a C(sp³)-C(sp²) bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a C(sp³)-N bond with primary or secondary amines.[1]

  • Heck Reaction: For the formation of a C(sp³)-C(sp²) bond with alkenes.[2][3]

  • Sonogashira Coupling: For the formation of a C(sp³)-C(sp) bond with terminal alkynes.[4]

Q2: I am observing low to no conversion in my reaction. What are the first parameters I should investigate?

A2: Low or no conversion is a common issue. A systematic check of the following parameters is recommended:

  • Catalyst Activity: Ensure your palladium precursor and ligand are not degraded. Use of pre-catalysts can often improve reliability.[5]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

  • Solvent and Reagent Purity: Use anhydrous and thoroughly degassed solvents. Impurities in the starting materials, including this compound, coupling partner, or base, can poison the catalyst.

  • Base Strength and Solubility: The base is crucial for the catalytic cycle. Ensure it is strong enough and has sufficient solubility in the reaction medium. For example, in Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones like Na₂CO₃ for challenging substrates.[6]

Q3: My reaction is producing significant side products, such as homocoupling of the starting material. How can I minimize this?

A3: Homocoupling is often caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the starting materials.[6] To minimize this:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to palladium black precipitation and promote side reactions. A slight excess of the ligand relative to the palladium precursor can sometimes be beneficial.

Troubleshooting Guide: Low Yields and Incomplete Reactions

This guide provides a structured approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.

Problem: Low Yield or Stalled Reaction

Diagram: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield / Stalled Reaction check_catalyst Check Catalyst System (Precatalyst, Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_reagents Verify Reagent Quality (Substrate, Base, Solvent) start->check_reagents optimize_catalyst Optimize Catalyst Loading (Increase in increments) check_catalyst->optimize_catalyst Degradation suspected? screen_ligands Screen Different Ligands (e.g., Buchwald, Josiphos) check_catalyst->screen_ligands Ineffective ligand? increase_temp Increase Temperature check_conditions->increase_temp Sluggish reaction? extend_time Extend Reaction Time check_conditions->extend_time Incomplete conversion? purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurities suspected? change_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_reagents->change_base Base issue? change_solvent Screen Different Solvents (e.g., Toluene, Dioxane, THF) check_reagents->change_solvent Solubility issue? success Improved Yield optimize_catalyst->success fail No Improvement Consult further literature optimize_catalyst->fail screen_ligands->success screen_ligands->fail increase_temp->success increase_temp->fail extend_time->success extend_time->fail purify_reagents->success purify_reagents->fail change_base->success change_base->fail change_solvent->success change_solvent->fail

Caption: Troubleshooting decision tree for low reaction yields.

Data Presentation: Optimizing Catalyst Loading

The optimal catalyst loading is a balance between reaction efficiency and cost. It is highly dependent on the specific reaction type, coupling partners, and reaction conditions. Below are representative data tables for common cross-coupling reactions with substrates analogous to this compound.

Table 1: Suzuki-Miyaura Coupling of Benzyl Bromides with Arylboronic Acids - Effect of Catalyst Loading
EntryPd PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhos2K₃PO₄Toluene/H₂O1001285
2Pd(OAc)₂SPhos1K₃PO₄Toluene/H₂O1001282
3Pd(OAc)₂SPhos0.5K₃PO₄Toluene/H₂O1002475
4Pd₂(dba)₃XPhos1Cs₂CO₃Dioxane801692
5Pd₂(dba)₃XPhos0.1Cs₂CO₃Dioxane802488

Data is representative and adapted from literature for analogous systems.

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines - Effect of Catalyst Loading
EntryPd PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂RuPhos2NaOtBuToluene100895
2Pd(OAc)₂RuPhos1NaOtBuToluene1001293
3Pd(OAc)₂RuPhos0.5NaOtBuToluene1002485
4Pd₂(dba)₃BrettPhos1LHMDSTHF801691
5Pd₂(dba)₃BrettPhos0.2LHMDSTHF802489

Data is representative and adapted from literature for analogous systems.[7]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling Reaction

This protocol provides a systematic approach to determining the optimal catalyst loading for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Workflow Diagram: Catalyst Loading Optimization

Catalyst_Optimization_Workflow start Start Optimization setup Set up parallel reactions in inert atmosphere start->setup vary_loading Vary Catalyst Loading (e.g., 2, 1, 0.5, 0.1 mol%) setup->vary_loading run_reaction Run reactions under identical conditions (Temp, Time, Concentration) vary_loading->run_reaction monitor Monitor reaction progress (TLC, GC/LC-MS) run_reaction->monitor analyze Analyze results: Yield vs. Catalyst Loading monitor->analyze determine_optimum Determine optimal loading (balance of yield, time, cost) analyze->determine_optimum end Optimized Protocol determine_optimum->end

Caption: Workflow for optimizing catalyst loading.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a series of oven-dried reaction vials equipped with magnetic stir bars. A typical starting ligand-to-palladium ratio is 1:1 to 2:1.

  • Varying Catalyst Loading: Add the palladium precatalyst at different loadings to each vial (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

  • Reagent Addition: To each vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).

  • Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC or GC/LC-MS at regular intervals (e.g., 2, 4, 8, 16, 24 hours).

  • Workup and Analysis: Once a reaction reaches completion or has stalled, cool it to room temperature. Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate. Determine the yield of the desired product for each catalyst loading.

  • Optimization: Compare the yields and reaction times for each catalyst loading to determine the most efficient and cost-effective conditions.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol is adapted from a general method for the amination of aryl bromides and is expected to be effective for this compound.[7]

Materials:

  • This compound (1.0 equivalent)

  • Secondary amine (e.g., Morpholine, Piperidine) (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., RuPhos, BrettPhos) (2-4 mol%)

  • Strong base (e.g., NaOtBu, LHMDS) (1.5 equivalents)

  • Anhydrous and degassed toluene or THF

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a glovebox, add the palladium precatalyst and ligand to an oven-dried reaction flask.

  • Reagent Addition: Add the base to the flask. Then, add the this compound and the secondary amine.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

References

Validation & Comparative

Reactivity Under the Lens: A Comparative Analysis of 1-(4-Bromobenzyl)pyrrolidine and Other Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic intermediates is paramount for efficient and predictable molecule construction. This guide provides a detailed comparison of the reactivity of 1-(4-Bromobenzyl)pyrrolidine with other substituted benzylamines, supported by experimental data and mechanistic insights. We will explore how the electronic and steric features of these molecules influence their performance in key organic transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Executive Summary

This compound presents a dual-faceted reactivity profile. The pyrrolidine nitrogen imparts heightened nucleophilicity compared to primary benzylamines, while the 4-bromo substituent on the aromatic ring electronically deactivates the nitrogen lone pair and provides a reactive handle for cross-coupling reactions. This guide will dissect these competing effects, offering a comparative framework against unsubstituted benzylamine and other electronically varied analogues.

Data Presentation: Comparative Reactivity in N-Alkylation

The Hammett equation, which relates reaction rates to substituent electronic effects, provides a valuable tool for this analysis. The 4-bromo substituent has a positive Hammett sigma (σ) value, indicating its electron-withdrawing nature. This effect is expected to decrease the nucleophilicity of the benzylamine nitrogen.

CompoundSubstituent (X)Hammett Constant (σp)Expected Relative Rate (krel) vs. Benzylamine (N-Alkylation)Rationale
This compound4-Br+0.23< 1 (for the benzylamine core) but enhanced by the pyrrolidine ringThe 4-bromo group is electron-withdrawing, reducing the nucleophilicity of the nitrogen. However, the secondary nature of the pyrrolidine nitrogen generally leads to higher nucleophilicity compared to primary amines.
BenzylamineH0.001.00Reference compound.
4-Methylbenzylamine4-CH₃-0.17> 1The methyl group is electron-donating, increasing the electron density on the nitrogen and enhancing its nucleophilicity.
4-Nitrobenzylamine4-NO₂+0.78<< 1The nitro group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the nitrogen.

Data Presentation: Comparative Performance in Cross-Coupling Reactions

The presence of the aryl bromide moiety in this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity in these transformations is primarily governed by the ease of oxidative addition of the aryl halide to the palladium catalyst. The general reactivity trend for aryl halides is I > Br > Cl.

While specific comparative yields can vary depending on the reaction conditions, the following table provides an illustrative comparison of expected performance in these key reactions.

Aryl Halide SubstrateReactionTypical Catalyst/Ligand SystemExpected Relative Yield/RateRationale
This compoundSuzuki-Miyaura CouplingPd(OAc)₂ / PPh₃GoodAryl bromides are standard, reactive substrates for Suzuki coupling.[1]
1-(4-Iodobenzyl)pyrrolidineSuzuki-Miyaura CouplingPd(OAc)₂ / PPh₃ExcellentThe weaker C-I bond leads to faster oxidative addition.[1]
1-(4-Chlorobenzyl)pyrrolidineSuzuki-Miyaura CouplingPd(OAc)₂ / Buchwald-type ligandModerate to GoodAryl chlorides are less reactive and often require more specialized and active catalyst systems.
This compoundBuchwald-Hartwig AminationPd₂(dba)₃ / XPhosGood to ExcellentAryl bromides are highly effective coupling partners in modern Buchwald-Hartwig protocols.[2]

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below.

General Procedure for Competitive N-Alkylation of Benzylamines

This protocol allows for the direct comparison of the nucleophilicity of different benzylamines.

Materials:

  • A mixture of benzylamines (e.g., this compound, Benzylamine, 4-Methylbenzylamine) in equimolar amounts

  • Limiting agent electrophile (e.g., Benzyl Bromide)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Internal standard for GC or NMR analysis

  • Base (e.g., K₂CO₃)

Procedure:

  • To a stirred solution of the benzylamine mixture and internal standard in the chosen solvent, add the base.

  • Add the limiting electrophile in one portion.

  • Monitor the reaction progress at regular intervals by taking aliquots and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The relative consumption of the starting amines over time provides a direct measure of their relative reactivity.

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, ligand, and base.[1]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS until completion.

  • After cooling, quench the reaction, dilute with an organic solvent, and purify as described for the Suzuki-Miyaura coupling.

Mandatory Visualizations

Logical Relationship of Substituent Effects on Benzylamine Reactivity

G cluster_0 Substituent on Benzene Ring cluster_1 Effect on Nitrogen Nucleophilicity Electron Donating Group (EDG) Electron Donating Group (EDG) Increased Nucleophilicity Increased Nucleophilicity Electron Donating Group (EDG)->Increased Nucleophilicity Increases electron density on N No Substituent (H) No Substituent (H) Baseline Nucleophilicity Baseline Nucleophilicity No Substituent (H)->Baseline Nucleophilicity Electron Withdrawing Group (EWG) Electron Withdrawing Group (EWG) Decreased Nucleophilicity Decreased Nucleophilicity Electron Withdrawing Group (EWG)->Decreased Nucleophilicity Decreases electron density on N G A Combine Reactants: - Aryl Bromide - Boronic Acid - Pd Catalyst & Ligand - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Reaction Monitoring (TLC/LC-MS) C->D D->C Incomplete E Work-up: - Quench - Extraction D->E Complete F Purification (Chromatography) E->F G Product Characterization F->G G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Oxidative\nAddition->Ar-Pd(II)(Br)L Ar-Br Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L->Amine\nCoordination Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Amine\nCoordination->Ar-Pd(II)(NHR'R'')L R'R''NH, Base Reductive\nElimination Reductive Elimination Ar-Pd(II)(NHR'R'')L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R''

References

A Comparative Guide to the Validation of Analytical Methods for 1-(4-Bromobenzyl)pyrrolidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 1-(4-Bromobenzyl)pyrrolidine is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods is a mandatory step to demonstrate that a chosen method is suitable for its intended purpose. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the expected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **> 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.0005 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.0015 µg/mL

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols serve as a starting point and will require optimization and validation for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the quantification of small molecules.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm (based on the UV absorbance of the bromobenzyl group)

Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 50-400

  • Monitored Ions (for SIM mode): The molecular ion and characteristic fragment ions (e.g., iminium ion from the pyrrolidine ring and fragments from the bromobenzyl group) should be determined from a full scan analysis of a standard.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, perform a liquid-liquid extraction for complex matrices.

  • An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications or trace-level quantification.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Triple quadrupole

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion (the protonated molecule [M+H]⁺) and a suitable product ion need to be determined by infusing a standard solution.

Sample Preparation:

  • For biological samples (e.g., plasma, urine), a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically required.

  • An isotopically labeled internal standard (e.g., ¹³C₆-1-(4-Bromobenzyl)pyrrolidine) is highly recommended for the most accurate results.

  • The final extract should be reconstituted in the initial mobile phase composition.

Visualizing the Workflow

The general workflow for validating an analytical method is depicted below. This process ensures that the developed method is reliable and suitable for its intended use.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation Method_Selection Select Analytical Technique (HPLC, GC-MS, LC-MS/MS) Parameter_Optimization Optimize Method Parameters Method_Selection->Parameter_Optimization Validation_Protocol Write Validation Protocol Parameter_Optimization->Validation_Protocol Specificity Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Validation_Protocol->Specificity Validation_Protocol->Validation_Report

Caption: General workflow for analytical method validation.

The logical relationship between the key validation parameters is illustrated in the diagram below.

Validation Parameter Relationships Method_Performance Overall Method Performance Qualitative Qualitative Method_Performance->Qualitative Quantitative Quantitative Method_Performance->Quantitative Sensitivity Sensitivity Method_Performance->Sensitivity Specificity Specificity Qualitative->Specificity Linearity Linearity Quantitative->Linearity Range Range Quantitative->Range Accuracy Accuracy Quantitative->Accuracy Precision Precision Quantitative->Precision LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Linearity->Range Accuracy->Precision LOQ->Accuracy LOQ->Precision

Caption: Interrelationship of key analytical method validation parameters.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-(4-Bromobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized 1-(4-Bromobenzyl)pyrrolidine. The document outlines standard analytical methodologies, presents comparative data against a high-purity reference standard, and includes detailed experimental protocols. The pyrrolidine moiety is a crucial scaffold in drug discovery, making rigorous purity confirmation essential for reliable biological and pharmacological studies.[1][2][3][4][5][6]

Synthesis Overview: Nucleophilic Substitution

A common and efficient method for synthesizing this compound is through the nucleophilic substitution reaction of 4-bromobenzyl bromide with pyrrolidine. In this SN2 reaction, the secondary amine (pyrrolidine) acts as a nucleophile, displacing the bromide from the benzylic position of 4-bromobenzyl bromide.

cluster_reactants Reactants cluster_products Products r1 4-Bromobenzyl bromide p1 This compound r1->p1 Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) r2 Pyrrolidine r2->p1 plus + plus2 + p2 Pyrrolidinium bromide

Caption: Reaction scheme for the synthesis of this compound.

Purity Assessment Workflow

A multi-technique approach is necessary for the conclusive determination of purity. This involves chromatographic separation to quantify impurities and spectroscopic analysis to confirm the structure of the main component and identify any contaminants.

G start Synthesized Crude Product purification Purification (e.g., Column Chromatography) start->purification isolated_product Isolated Product purification->isolated_product tlc Initial Purity Check (TLC) isolated_product->tlc structural_confirm Structural Confirmation isolated_product->structural_confirm decision Single Spot? tlc->decision gc_hplc Quantitative Purity (GC / HPLC) decision->gc_hplc Yes fail Repurify or Resynthesize decision->fail No final_decision Purity & Structure Confirmed? gc_hplc->final_decision nmr NMR Spectroscopy (¹H, ¹³C) structural_confirm->nmr ms Mass Spectrometry (MS) structural_confirm->ms ir IR Spectroscopy structural_confirm->ir nmr->final_decision ms->final_decision ir->final_decision pass Product Meets Purity Specs (>95-99%) final_decision->pass Yes final_decision->fail No

Caption: Workflow for the purification and purity assessment of synthesized compounds.

Analytical Techniques: Protocols & Comparative Data

The purity of a synthesized batch of this compound is compared against a certified reference standard (>99% purity).

TLC is a rapid, qualitative technique used to assess the number of components in a mixture and to monitor reaction progress.[7][8] A pure compound should ideally show a single spot.

Table 1: Comparative TLC Data

CompoundMobile Phase (Hexane:EtOAc, 4:1) Rf Value
Reference Standard 0.45
Synthesized Batch 0.45 (major), 0.85 (trace), 0.05 (trace)
4-Bromobenzyl bromide (Starting Material)0.85
Pyrrolidine (Starting Material)0.05 (streaking)

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude product, purified product, and starting materials in dichloromethane (~1 mg/mL).

  • Spotting: Using a capillary tube, spot the samples 1 cm from the bottom of the plate.[8]

  • Development: Place the plate in a developing chamber containing a 4:1 mixture of Hexane:Ethyl Acetate. Allow the solvent front to travel up the plate until it is ~1 cm from the top.[8]

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and then by staining with a potassium permanganate solution.[8]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot.

GC is a powerful quantitative technique for assessing the purity of volatile compounds.[9][10][11] The peak area percentage from the chromatogram corresponds to the relative concentration of each component.

Table 2: Comparative GC Data

CompoundRetention Time (min)Peak Area (%)
Reference Standard 15.2>99.9%
Synthesized Batch 15.298.5%
Impurity 1 (Unreacted 4-Bromobenzyl bromide)12.80.8%
Impurity 2 (Unknown)16.50.7%

Experimental Protocol: GC Analysis

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Agilent CP-Sil 13 CB or equivalent (50 m x 0.32 mm, 1.2 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 275°C.[9]

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Injection: 1 µL of a ~1 mg/mL solution in acetonitrile, split ratio 50:1.[9]

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and can also be used for purity assessment by identifying signals corresponding to impurities.[12][13]

Table 3: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentProtonsReference Standard δ (ppm)Synthesized Batch δ (ppm)
Ar-H 4H7.42 (d, J=8.4 Hz), 7.25 (d, J=8.4 Hz)7.42 (d, J=8.4 Hz), 7.25 (d, J=8.4 Hz)
-CH ₂-Ar2H3.58 (s)3.58 (s)
-CH ₂-N-CH ₂-4H2.55 (t, J=6.4 Hz)2.55 (t, J=6.4 Hz)
-CH ₂-CH ₂-4H1.80 (quint, J=6.4 Hz)1.80 (quint, J=6.4 Hz)
Impurity: 4-bromobenzyl bromide2H-4.45 (s, trace)

Table 4: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentCarbonReference Standard δ (ppm)Synthesized Batch δ (ppm)
Ar-C -Br1C120.5120.5
Ar-C H2C131.4131.4
Ar-C H2C130.8130.8
Ar-C -CH₂1C138.5138.5
-C H₂-Ar1C60.260.2
-C H₂-N-C H₂-2C54.154.1
-C H₂-C H₂-2C23.523.5

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz NMR spectrometer.

  • Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integrations to the reference standard. Check for small peaks that do not correspond to the product or solvent, which indicate impurities.

MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Table 5: Comparative MS Data (Electron Ionization, EI)

CompoundMolecular Ion [M]⁺ (m/z)Key Fragments (m/z)
Reference Standard 240/242 (approx. 1:1 ratio)170/172 (loss of pyrrolidine), 70 (pyrrolidinyl fragment)
Synthesized Batch 240/242 (approx. 1:1 ratio)170/172, 70

Note: The 1:1 ratio of the molecular ion peaks (M and M+2) is characteristic of the presence of a single bromine atom.

Experimental Protocol: MS Analysis

  • Method: Electron Ionization (EI) is typically used.

  • Sample Introduction: Introduce the sample via direct infusion or through a GC-MS system.

  • Analysis: Analyze the resulting mass spectrum for the correct molecular ion peak (taking isotopic patterns into account) and characteristic fragmentation patterns.

IR spectroscopy is used to identify the functional groups present in a molecule. While not a primary tool for purity assessment, it can confirm the absence of certain functional groups from starting materials (e.g., N-H stretch from unreacted pyrrolidine).

Table 6: Comparative IR Data

Functional GroupWavenumber (cm⁻¹)Reference StandardSynthesized Batch
C-H (sp³) stretch2800-3000PresentPresent
C-N stretch1100-1250PresentPresent
C=C (aromatic) stretch1450-1600PresentPresent
N-H stretch (from pyrrolidine)~3300-3400AbsentAbsent

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Acquisition: Obtain the spectrum using an FTIR spectrometer.

  • Analysis: Compare the spectrum to a reference, confirming the presence of expected functional groups and the absence of those from starting materials. A clean spectrum supports the purity of the compound.[14]

Conclusion

Assessing the purity of synthesized this compound requires a combination of chromatographic and spectroscopic methods. TLC provides a quick qualitative check, while GC or HPLC offers precise quantitative data on impurity levels. NMR, MS, and IR are essential for confirming the chemical identity of the synthesized product and ensuring the absence of starting materials or by-products. By systematically applying these techniques and comparing the results to a certified reference standard, researchers can ensure the quality and reliability of their synthesized material for subsequent applications in research and development.

References

Comparative Study of 1-(4-Bromobenzyl)pyrrolidine-Based Ligands in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical factor in the efficiency and stereoselectivity of chemical transformations. Within the realm of organocatalysis, pyrrolidine-based ligands have established themselves as a versatile and powerful class of catalysts for a wide array of asymmetric reactions. This guide provides a comparative analysis of the catalytic activity of 1-(4-Bromobenzyl)pyrrolidine-based ligands and their analogues, with a focus on their performance in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction. The discussion is supported by experimental data from the scientific literature to provide an objective comparison.

The pyrrolidine scaffold is a privileged motif in organocatalysis, largely due to its ability to form enamine intermediates with carbonyl compounds, thereby facilitating stereoselective reactions. The substituent on the pyrrolidine nitrogen plays a crucial role in tuning the steric and electronic properties of the catalyst, which in turn influences its reactivity and the stereochemical outcome of the reaction. The introduction of a 4-bromobenzyl group on the nitrogen atom of the pyrrolidine ring can impact the catalyst's performance through a combination of steric hindrance and electronic effects.

Performance in Asymmetric Michael Addition Reactions

A study by C. García-García et al. provides valuable data on the performance of various 2-substituted pyrrolidine-based organocatalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. Although these catalysts do not feature the N-(4-bromobenzyl) group, the data allows for a baseline understanding of how modifications to the pyrrolidine ring affect catalytic outcomes.

CatalystYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (syn / anti) (%)
OC1 9970:3068 / 63
OC2 9578:2268 / 44
OC3 9875:2569 / 57
OC4 9975:2567 / 55
Data sourced from a study on new pyrrolidine-based organocatalysts in the asymmetric Michael addition of aldehydes to nitroolefins.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for the synthesis of these ligands and their application in the asymmetric Michael addition are provided below.

General Procedure for the Synthesis of N-Benzylpyrrolidine Derivatives

A common synthetic route to N-benzylpyrrolidine organocatalysts involves the reaction of a chiral homoallylic amine with Schwartz's reagent (zirconocene hydrochloride) in a suitable solvent like dichloromethane at room temperature. This is followed by treatment with iodine to yield the N-benzylpyrrolidine derivative. The N-benzyl group can be subsequently removed via hydrogenolysis using a palladium catalyst, such as Pd(OH)₂/C, to yield the free pyrrolidine, which can then be further functionalized if desired.

General Procedure for the Asymmetric Michael Addition

The catalytic performance of the synthesized ligands is typically evaluated in a model reaction, such as the Michael addition of an aldehyde to a nitroolefin. A general procedure is as follows:

To a solution of the nitroolefin (0.2 mmol) in a suitable solvent (e.g., methylcyclohexane, 2 mL), the organocatalyst (10 mol%) is added. The aldehyde (0.4 mmol) is then added, and the reaction mixture is stirred at a specific temperature (e.g., 0 °C) for a designated period (e.g., 24 hours). The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the reaction mixture is worked up, and the product is purified by flash column chromatography. The yield, diastereomeric ratio, and enantiomeric excess of the product are then determined using ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow for catalyst synthesis and the catalytic cycle of the asymmetric Michael addition.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Asymmetric Michael Addition start_synthesis Chiral Homoallylic Amine step1_synthesis Hydrozirconation (Schwartz's Reagent) start_synthesis->step1_synthesis step2_synthesis Iodination step1_synthesis->step2_synthesis product_synthesis N-Benzylpyrrolidine Derivative step2_synthesis->product_synthesis start_catalysis Aldehyde + Nitroolefin step1_catalysis Reaction with Catalyst start_catalysis->step1_catalysis step2_catalysis Purification step1_catalysis->step2_catalysis product_catalysis Michael Adduct step2_catalysis->product_catalysis

General experimental workflow for catalyst synthesis and application.

catalytic_cycle catalyst Pyrrolidine Catalyst enamine Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde michael_adduct_iminium Iminium Ion Adduct enamine->michael_adduct_iminium + Nitroolefin nitroolefin Nitroolefin michael_adduct_iminium->catalyst Hydrolysis product Michael Adduct michael_adduct_iminium->product + H₂O water H₂O

Simplified catalytic cycle for the asymmetric Michael addition.

The Pivotal Role of the 4-Bromobenzyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 1-(4-Bromobenzyl)pyrrolidine Analogs in Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of neuropharmacology and drug development, understanding the nuanced structure-activity relationships (SAR) of novel psychoactive compounds is paramount. This guide provides a comparative analysis of 1-(4-Bromobenzyl)pyrrolidine analogs, focusing on their inhibitory activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). While direct and comprehensive SAR studies on a wide array of this compound analogs are limited, valuable insights can be extrapolated from closely related series of compounds, particularly pyrovalerone analogs.

The this compound scaffold serves as a crucial building block in the design of monoamine reuptake inhibitors.[1] The pyrrolidine ring is a common motif in many biologically active compounds, and its combination with a substituted benzyl group allows for fine-tuning of pharmacological activity.[2][3] This guide will synthesize findings from key studies to illuminate the therapeutic potential and SAR landscape of this chemical class.

Comparative Analysis of Biological Activity

The primary therapeutic targets for analogs of this compound are the monoamine transporters. Inhibition of these transporters can modulate neurotransmitter levels in the synaptic cleft, a mechanism central to the action of many antidepressants and psychostimulants.[4] A study on a series of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (pyrovalerone) analogs provides a foundational dataset for understanding the SAR of the broader class of 1-benzylpyrrolidine derivatives.[5]

Table 1: Inhibitory Activity of Pyrovalerone Analogs at DAT, NET, and SERT [5]

CompoundAr-SubstituentDA IC50 (nM)NE IC50 (nM)5-HT IC50 (nM)
4a 4-CH316.348.3>10,000
4f 4-Br28.3104>10,000
4u 3,4-Cl211.537.81,320
4t 2-naphthyl20.158.7116
9f (ring-opened) 3,4-Cl21,4001,730>10,000
9g (ring-expanded) 3,4-Cl21,8402,700>10,000

Key Insights from SAR Studies:

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence potency and selectivity.

    • Electron-withdrawing groups, such as the dichloro substitution in compound 4u , generally lead to higher potency at both DAT and NET.[5]

    • The 4-bromo substituent in compound 4f results in potent DAT and NET inhibition, with negligible activity at SERT, highlighting a selectivity profile of interest.[5]

    • Replacing the phenyl ring with a larger aromatic system like naphthyl (4t ) can introduce significant SERT inhibitory activity alongside DAT and NET inhibition.[5]

  • Integrity of the Pyrrolidine Ring: The pyrrolidine ring is crucial for high-affinity binding.

    • Opening the pyrrolidine ring (compound 9f ) or expanding it to a piperidine ring (compound 9g ) leads to a dramatic loss of inhibitory potency at all three transporters.[5] This underscores the importance of the five-membered ring for optimal interaction with the transporter binding sites.

  • Alkyl Chain Modifications: Altering the position of the pyrrolidine ring relative to the carbonyl group also drastically reduces activity, indicating a strict spatial requirement for the pharmacophore elements.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on those described for the evaluation of pyrovalerone analogs.[5]

Monoamine Transporter Binding Assays

Objective: To determine the affinity of the test compounds for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Rat striatal tissue (for DAT), rat cortical tissue (for NET), and rat brainstem tissue (for SERT).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), and [³H]citalopram (for SERT).

  • Test compounds (this compound analogs).

  • Non-specific binding inhibitors: 10 µM cocaine (for DAT), 10 µM desipramine (for NET), and 10 µM fluoxetine (for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation counter and vials.

Procedure:

  • Prepare crude synaptosomal membranes from the respective rat brain tissues.

  • Incubate the membranes with the appropriate radioligand and varying concentrations of the test compound in the assay buffer.

  • For determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the respective non-specific binding inhibitor.

  • After incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

Objective: To measure the functional potency of the test compounds in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Materials:

  • Rat striatal, cortical, and brainstem synaptosomes.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

  • Test compounds.

  • Uptake buffer (e.g., Krebs-Henseleit bicarbonate buffer, pH 7.4).

  • Scintillation counter and vials.

Procedure:

  • Prepare synaptosomes from the respective rat brain regions.

  • Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.

  • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5 minutes at 37°C).

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantify the radioactivity accumulated in the synaptosomes using a liquid scintillation counter.

  • Non-specific uptake is determined in parallel incubations conducted at 0-4°C.

  • Calculate the IC50 values, representing the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.

Visualizing Key Relationships and Workflows

To better understand the logical flow of research and the putative mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 1-(4-Bromobenzyl) pyrrolidine Scaffold modification Analog Generation (e.g., Phenyl Ring Substitution, Ring Modification) start->modification purification Purification & Characterization modification->purification binding Binding Assays (DAT, NET, SERT) purification->binding uptake Uptake Inhibition Assays (DA, NE, 5-HT) binding->uptake Functional Validation sar SAR Analysis (Potency & Selectivity) uptake->sar lead_opt Lead Optimization sar->lead_opt

Caption: A logical workflow for the development and evaluation of this compound analogs.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Monoamine Vesicle->Synapse Release MAT Monoamine Transporter (DAT, NET, SERT) Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Analog This compound Analog Analog->MAT Inhibition Signal Signal Transduction Receptor->Signal

Caption: Putative mechanism of action for this compound analogs at the monoaminergic synapse.

References

A Comparative Guide to Antibody Cross-Reactivity for 1-(4-Bromobenzyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature, no specific experimental data on the cross-reactivity of antibodies generated against 1-(4-Bromobenzyl)pyrrolidine was found. This guide has been constructed as a best-practice template for researchers and drug development professionals. It outlines the established methodologies and data presentation formats for assessing antibody specificity against small molecule haptens. The experimental data presented herein is hypothetical and serves to illustrate the principles of a comparative cross-reactivity analysis.

Introduction to Hapten Immunogenicity and Cross-Reactivity

Small molecules, such as this compound, are generally not immunogenic on their own and are referred to as haptens. To elicit an antibody response, these haptens must be covalently conjugated to a larger carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]).[1][2] This conjugation renders the hapten "visible" to the immune system, leading to the production of polyclonal or monoclonal antibodies.

A critical characteristic of any antibody developed for a specific hapten is its specificity. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar, but not identical, to the target hapten.[3] This can lead to false positives in immunoassays and is a crucial parameter to evaluate during antibody development and validation. This guide outlines the standard experimental approach for quantifying such cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[4][5]

Hypothetical Cross-Reactivity Analysis

This section presents a hypothetical dataset to demonstrate how the cross-reactivity of an antibody raised against this compound would be evaluated against structurally related analogs.

Compounds Tested

The specificity of the hypothetical anti-1-(4-Bromobenzyl)pyrrolidine antibody was tested against the parent molecule (hapten) and four potential cross-reactants with modifications to the benzyl or pyrrolidine ring.

Compound IDCompound NameStructure Modification from Parent Compound
H-01 This compound Parent Compound (Immunogen)
CR-02 1-(4-Chlorobenzyl)pyrrolidineBromo group replaced with Chloro group
CR-03 1-(4-Methylbenzyl)pyrrolidineBromo group replaced with Methyl group
CR-04 1-BenzylpyrrolidineBromo group removed
CR-05 1-(4-Bromobenzyl)piperidinePyrrolidine ring replaced with Piperidine
Quantitative Cross-Reactivity Data

The most common method for determining cross-reactivity is the competitive ELISA, where the IC50 value is determined for the parent hapten and each analog. The IC50 is the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen.[6][7]

The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of Parent Hapten / IC50 of Analog) x 100

Compound IDIC50 (ng/mL)% Cross-Reactivity (%CR)
H-01 15.5100%
CR-02 45.234.3%
CR-03 310.85.0%
CR-04 > 1000< 1.5%
CR-05 > 1000< 1.5%

Interpretation: The hypothetical data indicates that the antibody has the highest affinity for the parent compound, this compound. It shows moderate cross-reactivity with the chlorinated analog, suggesting the electronic properties of the halogen are important for recognition. The antibody has significantly lower reactivity towards analogs with a methyl group or no substitution, and it does not recognize changes in the pyrrolidine ring structure.

Experimental Protocols

The following is a detailed protocol for a direct competitive ELISA, a standard method for determining IC50 values and cross-reactivity for small molecule targets.[5][7]

Materials and Reagents
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).

  • Assay Buffer: PBST with 0.5% BSA.

  • Coating Antigen: Hapten-protein conjugate (e.g., this compound-OVA).

  • Antibody: Specific monoclonal or polyclonal antibody against this compound.

  • Detection Reagent: HRP-conjugated secondary antibody (if using a primary monoclonal).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Microtiter Plates: 96-well high-binding polystyrene plates.

Assay Procedure
  • Antigen Coating: Dilute the hapten-protein conjugate in Coating Buffer to an optimal concentration (e.g., 1 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the parent hapten (H-01) and potential cross-reactants (CR-02 to CR-05) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal working dilution). Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture into the corresponding wells of the antigen-coated plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Detection: Add 100 µL/well of HRP-conjugated secondary antibody diluted in Assay Buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Substrate Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL/well of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the logarithm of the analyte concentration. Use a four-parameter logistic curve fit to determine the IC50 value for each compound.

Visualizations

Experimental Workflow

G cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detect Detection & Analysis p1 1. Antigen Coating p2 2. Washing p1->p2 p3 3. Blocking p2->p3 p4 4. Washing p3->p4 a1 5. Pre-incubate Antibody with Hapten/Analog p4->a1 a2 6. Add Mixture to Plate a1->a2 a3 7. Washing a2->a3 d1 8. Add Secondary Ab-HRP a3->d1 d2 9. Washing d1->d2 d3 10. Add TMB Substrate d2->d3 d4 11. Stop Reaction d3->d4 d5 12. Read Absorbance (450nm) d4->d5 calc Calculate IC50 & %CR d5->calc

Caption: Workflow for the Competitive ELISA Protocol.

Principle of Cross-Reactivity

G cluster_high High Specificity Binding cluster_low Low Specificity / Cross-Reactivity Ab Antibody Hapten Target Hapten (this compound) Hapten->Ab Strong Affinity Analog1 Similar Analog (e.g., 4-Chloro) Analog1->Ab Weak Affinity Analog2 Dissimilar Analog (e.g., Piperidine) NoBind Analog2->NoBind No/Negligible Affinity

Caption: Conceptual Diagram of Antibody Specificity.

References

benchmark studies of 1-(4-Bromobenzyl)pyrrolidine in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-(4-Bromobenzyl)pyrrolidine in Palladium-Catalyzed Cross-Coupling Reactions.

This compound is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules in medicinal chemistry and drug discovery. Its structure combines a pyrrolidine ring, a common motif in bioactive compounds, with a bromobenzyl group, which serves as a reactive handle for various cross-coupling reactions. This guide provides a comparative overview of the performance of this compound in key synthetic transformations, primarily focusing on Suzuki-Miyaura and Buchwald-Hartwig reactions, benchmarked against alternative reagents.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to couple the bromobenzyl moiety with various boronic acids or esters, leading to the synthesis of 1-arylmethyl-pyrrolidine derivatives. These structures are prevalent in pharmacologically active compounds.

While direct head-to-head benchmark studies are limited, a comparison can be drawn from published data on the Suzuki-Miyaura coupling of various substituted benzyl bromides. The performance is typically evaluated based on reaction yield under specific catalytic conditions.

Table 1: Comparison of Benzyl Bromide Derivatives in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Benzyl Bromide DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂, JohnPhosK₂CO₃DMF1400.3385[1]
4-Methoxybenzyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O772395[2]
4-Trifluoromethylbenzyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O772388[2]
4-Nitrobenzyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O772375[2]
Benzyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O772392[2]
4-Chlorobenzyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O772389[2]

Note: Reaction conditions and catalyst systems vary between studies, which can influence yields. This table aims to provide a comparative snapshot based on available data.

From the data, this compound demonstrates high reactivity and yields in Suzuki-Miyaura couplings, comparable to other activated benzyl bromides. The use of microwave irradiation can significantly reduce reaction times[1]. The choice of ligand and base is crucial for achieving high efficiency.

Suzuki_Miyaura_Workflow A This compound H Cross-Coupled Product A->H B Arylboronic Acid B->H C Pd Catalyst (e.g., Pd(OAc)₂) C->H D Ligand (e.g., JohnPhos) D->H E Base (e.g., K₂CO₃) E->H F Solvent (e.g., DMF) F->H G Heating (e.g., Microwave) G->H

Figure 1: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. In the context of this compound, this reaction can be envisioned in two ways: either using the aryl bromide moiety to couple with an amine or using the pyrrolidine nitrogen to couple with an aryl halide. The former is a direct application of the substrate as an electrophile.

Data for the direct Buchwald-Hartwig amination of this compound is scarce in readily available literature. However, we can infer its potential performance by examining studies on similar substituted aryl bromides and the N-arylation of pyrrolidine.

Table 2: Comparison of Substrates in Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePyrrolidinePd₂(dba)₃, XPhosNaOtBuToluene1002495[3]
4-BromotoluenePyrrolidinePd₂(dba)₃, XPhosNaOtBuToluene1002498[3]
1-Bromo-4-fluorobenzenePyrrolidinePd₂(dba)₃, XPhosNaOtBuToluene1002497[3]
4-BromobenzonitrilePyrrolidinePd₂(dba)₃, XPhosNaOtBuToluene1002490[3]
This compound AnilinePd(OAc)₂, RuPhosK₃PO₄neat100288[4]
4-BromoacetophenoneAnilinePd(OAc)₂, RuPhosK₃PO₄neat100292[4]

Note: This table presents data from different studies to provide a comparative context.

The data suggests that aryl bromides with both electron-donating and electron-withdrawing groups can effectively couple with pyrrolidine in high yields. A solvent-free protocol using RuPhos as a ligand has shown high efficiency for the amination of various aryl halides, including a substrate structurally similar to our topic compound, with good to excellent yields[4]. This indicates that this compound is expected to be a viable substrate for Buchwald-Hartwig amination.

Buchwald_Hartwig_Pathway A This compound H N-Aryl Product A->H B Amine (e.g., Aniline) B->H C Pd Precatalyst (e.g., Pd(OAc)₂) C->H D Ligand (e.g., RuPhos) D->H E Base (e.g., K₃PO₄) E->H F Solvent-Free or Solvent F->H G Heating G->H

Figure 2: Logical relationship for the Buchwald-Hartwig amination of this compound.

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Cross-Coupling of this compound [1]

  • Materials: this compound, arylboronic acid, palladium(II) acetate (Pd(OAc)₂), JohnPhos (2-(Di-tert-butylphosphino)biphenyl), potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a microwave vial, add this compound (1.0 mmol), the respective arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).

    • Add palladium(II) acetate (5 mol %) and JohnPhos (10 mol %).

    • Add DMF (2 mL) to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to 140 °C for 20 minutes.

    • After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 1-arylmethyl-pyrrolidine derivative.

2. General Procedure for Buchwald-Hartwig Amination of this compound (adapted from[4])

  • Materials: this compound, amine (e.g., aniline), palladium(II) acetate (Pd(OAc)₂), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), and potassium phosphate (K₃PO₄).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and potassium phosphate (1.5 mmol).

    • Add palladium(II) acetate (2 mol %) and RuPhos (4 mol %).

    • The reaction is performed without solvent (neat).

    • The reaction vessel is sealed and heated to 100 °C for 2 hours with stirring.

    • After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The residue is purified by flash column chromatography to yield the N-arylated product.

Conclusion

This compound is a highly effective substrate in Suzuki-Miyaura cross-coupling reactions, demonstrating yields comparable to or exceeding those of other substituted benzyl bromides, especially under microwave-assisted conditions. While specific data for its use in Buchwald-Hartwig amination is less common, the high yields achieved with analogous aryl bromides and pyrrolidine suggest it is a promising candidate for C-N bond formation reactions. The choice of catalyst, ligand, and reaction conditions is paramount in optimizing the performance of this compound in these transformations, making it a valuable and adaptable tool for the synthesis of complex nitrogen-containing molecules.

References

Safety Operating Guide

Navigating the Disposal of 1-(4-Bromobenzyl)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe handling and disposal of 1-(4-Bromobenzyl)pyrrolidine, a halogenated organic compound. Adherence to these protocols is paramount to ensuring personnel safety and regulatory compliance.

Quantitative Data for Disposal Planning

The following table summarizes key quantitative parameters relevant to the disposal of halogenated organic compounds like this compound. These values are based on regulatory standards and data for similar substances and should be confirmed with your institution's environmental health and safety (EH&S) department and a licensed waste disposal contractor.

ParameterValueRegulation/Source
Waste Classification Halogenated Organic WasteGeneral laboratory waste guidelines[1][3]
Incineration Temperature ≥ 1100 °CFor waste containing >1% halogenated organic substances
CERCLA Reportable Quantity (RQ) 1 lb (0.454 kg) (estimated)Default for newly listed hazardous substances

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company that utilizes high-temperature incineration.[1][2] In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[1][3]

  • This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and prevent chemical incompatibilities.[1]

2. Waste Collection and Container Management:

  • Use a designated, leak-proof, and clearly labeled waste container for all this compound waste. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid waste.[2]

  • The container must be kept securely closed when not in use to prevent the release of vapors.[2]

  • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[2]

3. Proper Labeling:

  • All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "this compound"[2]

    • The concentration and composition of the waste[2]

    • Associated hazards (e.g., "Irritant," "Harmful")[2]

    • The date waste was first added to the container[2]

4. Storage and Accumulation:

  • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[1]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2][4]

  • Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[2]

5. Final Disposal:

  • The final disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company.[1][2]

  • Contact your institution's EH&S department to arrange for waste pickup and disposal.

  • Provide the waste disposal service with all necessary documentation regarding the waste's composition and volume.[2]

Experimental Protocols for Potential On-Site Treatment (for consideration by qualified professionals only)

While not the primary recommendation, chemical neutralization may be a consideration in specific circumstances and must be performed by highly trained personnel with a thorough understanding of the potential reactions. A potential method for the neutralization of the bromine component involves the use of a reducing agent.

Note: This is a generalized protocol for similar compounds and must be validated on a small scale before being applied to larger quantities of waste.

Neutralization of Bromine with Sodium Bisulfite or Sodium Thiosulfate:

  • Work in a certified chemical fume hood and wear appropriate PPE.

  • For a solution of this compound, slowly add a solution of sodium bisulfite or sodium thiosulfate while stirring.

  • The reaction should be monitored for any signs of gas evolution or temperature increase.

  • The complete neutralization of the bromine can be tested with potassium iodide-starch paper (in an acidified solution), which will no longer turn blue when the reaction is complete.

  • The resulting de-halogenated organic waste may still be considered hazardous and should be disposed of in accordance with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Preparation cluster_disposal Final Disposal Start Waste Generation Segregate Segregate as 'Halogenated Organic Waste' Start->Segregate Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store ContactEHS Contact Institutional EH&S Office Store->ContactEHS ArrangePickup Arrange for Pickup by Licensed Waste Vendor ContactEHS->ArrangePickup Incineration High-Temperature Incineration ArrangePickup->Incineration

References

Personal protective equipment for handling 1-(4-Bromobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-Bromobenzyl)pyrrolidine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety profiles of structurally similar compounds, including halogenated aromatic compounds and pyrrolidine derivatives. Researchers must exercise caution and handle this compound as potentially hazardous. It is imperative to consult a comprehensive risk assessment and, if available, the specific SDS from the supplier before handling, storage, or disposal.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The information is designed to offer immediate, practical guidance on personal protective equipment (PPE), handling procedures, and disposal plans.

Quantitative Data Summary

Due to the absence of a specific SDS, the following table summarizes relevant physical and chemical properties of this compound and the closely related compound pyrrolidine. This data is provided for informational purposes and should be used with caution in risk assessments.

PropertyValueSource
1-(4-Bromophenyl)pyrrolidine
Molecular FormulaC10H12BrN[1]
Molecular Weight226.11 g/mol [1]
Pyrrolidine
Molecular FormulaC4H9N[2]
Molar Mass71.123 g·mol−1[2]
AppearanceColorless to pale yellow liquid[3]
OdorAmmoniacal, fishy[2]
Boiling Point87 °C (189 °F; 360 K)[2]
Melting Point−63 °C (−81 °F; 210 K)[2]
Density0.866 g/cm3 [2]
Solubility in waterMiscible[2]
HazardsHighly flammable, harmful, corrosive, possible mutagen[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is crucial when handling halogenated aromatic compounds.[4] The following PPE is recommended for handling this compound and similar chemicals.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and vapors that can cause serious eye damage.[4][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant lab coat or apron, and closed-toe shoes.[4]Prevents skin contact, which can lead to irritation or burns.[4][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][7]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[4][6]

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[4]

  • Gather Materials: Place all necessary equipment, reagents, and waste containers within the fume hood.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

2. Handling the Chemical:

  • Weighing and Transfer: Carefully measure and transfer the required amount of the chemical. Use appropriate tools to minimize the risk of spills.

  • Perform Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[4]

  • Avoid Inhalation and Contact: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin and eyes.[8]

3. First Aid Procedures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

4. Cleanup and Disposal:

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[4]

  • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[4]

  • Spill Management: In case of a spill, vacuum or sweep up the material and place it into a suitable disposal container. Moisten with water to reduce airborne dust.[8]

  • Waste Disposal: Dispose of all waste, including contaminated PPE, according to your institution's hazardous waste disposal procedures.[4][7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe setup Prepare Fume Hood & Materials ppe->setup weigh_transfer Weigh & Transfer Chemical setup->weigh_transfer reaction Perform Reaction in Fume Hood weigh_transfer->reaction spill Manage Spills weigh_transfer->spill first_aid Administer First Aid weigh_transfer->first_aid decontaminate Decontaminate Glassware reaction->decontaminate reaction->spill reaction->first_aid segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose of Waste per Protocol segregate_waste->dispose end end dispose->end End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.